5-Chloro-1H-pyrazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
5-chloro-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFKZNFCUHQSLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Biological Activities of 5-Chloro-1H-pyrazole-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically successful drugs.[1][2] This guide delves into a specific, highly promising subclass: 5-chloro-1H-pyrazole-4-carboxylic acid and its derivatives. The introduction of a chloro group at the 5-position and a carboxylic acid at the 4-position creates a versatile scaffold for designing novel therapeutic agents. This document provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of these compounds, offering valuable insights for researchers, scientists, and professionals engaged in the intricate process of drug development.
The Pyrazole Core: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity and selectivity. This versatility stems from its unique electronic properties, hydrogen bonding capabilities, and the potential for diverse substitutions at various positions of the ring. Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among others.[3][4][5] The inherent stability and synthetic accessibility of the pyrazole core further enhance its appeal in drug discovery programs.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of 5-chloro-1H-pyrazole-4-carboxylic acid have emerged as potent anticancer agents, primarily through their action as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.
Mechanism of Action: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
A significant breakthrough in this area is the development of 5-amino-1H-pyrazole-4-carboxamide derivatives, which are structurally related to our core molecule, as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6] Aberrant FGFR signaling is implicated in various malignancies. These pyrazole derivatives are designed to target both wild-type and mutant forms of FGFRs, addressing the challenge of acquired drug resistance.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol: In Vitro FGFR Kinase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the 5-chloro-1H-pyrazole-4-carboxylic acid derivative in DMSO.
-
Dilute the purified recombinant FGFR enzyme and the specific peptide substrate in the appropriate kinase buffer.
-
Prepare an ATP solution at the desired concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the FGFR enzyme to each well and incubate for a pre-determined time to allow for compound binding.
-
Initiate the kinase reaction by adding the peptide substrate and ATP solution.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection and Analysis:
-
Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Inhibition of Carbonic Anhydrases
Certain pyrazole derivatives bearing a sulfamoylphenyl moiety have shown significant inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA XII.[7] These enzymes play a role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation.
Data Summary: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 5-amino-1H-pyrazole-4-carboxamides | FGFR1, FGFR2, FGFR3 | NCI-H520, SNU-16, KATO III | 0.019 - 0.073 | [6] |
| Sulfamoylphenyl pyrazoles | hCA XII | MCF-7 | 0.10 | [7] |
| Pyrazolo[4,3-d]pyrimidin-7(6H)-ones | mTOR | A549, HeLa, CAKI-I | 14 - 19 | [8] |
| 1H-pyrazole-3-carboxamides | FLT3, CDK2/4 | MV4-11 | 0.00122 | [9] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases.[10] Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example. 5-Chloro-1H-pyrazole-4-carboxylic acid derivatives can be rationally designed to inhibit key enzymes in the inflammatory pathway.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
Pyrazole-hydrazone derivatives have been synthesized and shown to possess potent inhibitory activity against both COX-1/COX-2 and 5-LOX enzymes.[11] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. Dual inhibition of COX and 5-LOX is a desirable therapeutic strategy as it can provide broader anti-inflammatory effects with a potentially improved safety profile compared to selective COX-2 inhibitors.
Signaling Pathway: Arachidonic Acid Cascade
Caption: Simplified diagram of the arachidonic acid inflammatory cascade.
Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
-
Animal Model:
-
Use male Wistar rats (150-200g).
-
Acclimatize the animals for at least one week before the experiment.
-
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Experimental Groups:
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Group I: Control (vehicle only).
-
Group II: Standard drug (e.g., Celecoxib).
-
Group III-V: Test compounds (5-chloro-1H-pyrazole-4-carboxylic acid derivatives) at different doses.
-
-
Procedure:
-
Administer the test compounds or standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA).
-
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[12][13][14]
Structure-Activity Relationships
The antimicrobial efficacy of 5-chloro-1H-pyrazole-4-carboxylic acid derivatives can be fine-tuned by modifying the substituents on the pyrazole ring and the carboxylic acid moiety. For instance, the introduction of specific aromatic or heterocyclic groups can enhance the interaction with microbial targets.
Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay
-
Preparation:
-
Prepare serial two-fold dilutions of the 5-chloro-1H-pyrazole-4-carboxylic acid derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Data Summary: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Mannich bases | Escherichia coli | 0.25 | [12] |
| Pyrazole Mannich bases | Streptococcus epidermidis | 0.25 | [12] |
| Pyrazole Mannich bases | Aspergillus niger | 1 | [12] |
| Pyrazole-3-carboxylic acids | Candida species | Good inhibitory effects | [13] |
Conclusion and Future Directions
The 5-chloro-1H-pyrazole-4-carboxylic acid scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, inflammation, and infectious diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds through medicinal chemistry efforts. Further elucidation of their mechanisms of action at the molecular level will be crucial for their successful translation into clinical candidates. The continued exploration of this privileged scaffold is poised to yield new and effective treatments for a range of human diseases.
References
- Current status of pyrazole and its biological activities - PMC. (n.d.).
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021).
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024).
- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.).
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.).
- Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025).
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.).
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.).
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021).
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.).
- (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.).
- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014).
- Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids and their hydrazinium salts | Request PDF. (2025).
- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022).
- 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.).
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024).
- Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (n.d.).
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The Strategic Utility of 5-Chloro-1H-pyrazole-4-carboxylic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. Among the privileged heterocyclic structures, the pyrazole core has consistently demonstrated its value, leading to a multitude of approved drugs and clinical candidates. This guide delves into the specific utility of a highly versatile, yet underexplored building block: 5-Chloro-1H-pyrazole-4-carboxylic acid . As a senior application scientist, this document aims to provide not just a theoretical overview, but a practical, in-depth analysis of its synthesis, reactivity, and strategic application in medicinal chemistry, empowering researchers to harness its full potential in the design of next-generation therapeutics.
Physicochemical Properties and Strategic Advantages
The 5-chloro-1H-pyrazole-4-carboxylic acid scaffold presents a unique combination of chemical features that render it an attractive starting point for library synthesis and lead optimization.
| Property | Value | Implication in Drug Design |
| Molecular Formula | C₄H₃ClN₂O₂ | A low molecular weight, synthetically accessible starting material. |
| Molecular Weight | 160.55 g/mol | Provides a good foundation for building more complex molecules while adhering to Lipinski's Rule of Five. |
| Functional Groups | Carboxylic Acid, Pyrazole (NH), Chloro | Offers three distinct points for chemical modification, enabling extensive structure-activity relationship (SAR) studies. |
| Reactivity Profile | The pyrazole ring is relatively electron-deficient, influencing the reactivity of its substituents. | The chloro group can act as a leaving group for nucleophilic substitution or a handle for cross-coupling reactions. The carboxylic acid is a versatile functional group for amide bond formation. |
The strategic placement of the chloro and carboxylic acid groups on the pyrazole ring provides a powerful platform for generating diverse chemical matter. The carboxylic acid serves as a key handle for introducing a wide array of side chains via robust amide coupling reactions, allowing for the exploration of different pharmacophoric features. Simultaneously, the chloro group at the 5-position offers a valuable site for further diversification, either through nucleophilic displacement or transition metal-catalyzed cross-coupling reactions. This dual functionality allows for a "mix-and-match" approach to library design, facilitating the rapid exploration of chemical space around the pyrazole core.
Synthesis of the Scaffold: A Step-by-Step Protocol
The synthesis of 5-chloro-1H-pyrazole-4-carboxylic acid can be achieved through a multi-step sequence, starting from readily available precursors. The following protocol details a common and reliable method.
Workflow for the Synthesis of 5-Chloro-1H-pyrazole-4-carboxylic Acid
Caption: Synthetic workflow for 5-Chloro-1H-pyrazole-4-carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 5-chloro-1H-pyrazole-4-carboxylate
This protocol is adapted from established procedures for the synthesis of related compounds.[1]
Step 1: Diazotization of Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
To a stirred solution of ethyl 5-amino-1H-pyrazole-4-carboxylate in a suitable acidic medium (e.g., aqueous HCl), cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-chloro-1H-pyrazole-4-carboxylate.
Experimental Protocol: Saponification to 5-Chloro-1H-pyrazole-4-carboxylic Acid
This protocol is based on the hydrolysis of a similar ester.[2]
-
Dissolve the crude ethyl 5-chloro-1H-pyrazole-4-carboxylate in a suitable solvent such as ethanol.
-
Add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the residue with water and acidify with a mineral acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to afford 5-chloro-1H-pyrazole-4-carboxylic acid.
Chemical Reactivity and Derivatization Strategies
The synthetic utility of 5-chloro-1H-pyrazole-4-carboxylic acid lies in the differential reactivity of its functional groups, which can be selectively addressed to build molecular complexity.
Functionalization Pathways
Caption: Key derivatization strategies for the 5-chloro-1H-pyrazole-4-carboxylic acid scaffold.
Amide Bond Formation
The carboxylic acid at the 4-position is a versatile handle for introducing a wide range of substituents via amide coupling. Standard peptide coupling reagents can be effectively employed for this transformation.
Experimental Protocol: General Amide Coupling
-
To a solution of 5-chloro-1H-pyrazole-4-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a tertiary amine base (e.g., DIPEA or triethylamine).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by LC-MS or TLC).
-
Work-up the reaction by diluting with an organic solvent, washing with aqueous solutions to remove excess reagents and byproducts, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Reactions at the 5-Chloro Position
The chloro group at the 5-position serves as a valuable site for diversification, primarily through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce aryl, alkynyl, and amino groups, respectively. This allows for the exploration of substituents that can interact with specific pockets in the target protein. The use of a temporary chloro group at the C5 position has been shown to be an effective strategy for directing palladium-catalyzed arylation to the C4 position with high regioselectivity.[3]
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazole ring can facilitate the displacement of the 5-chloro group by strong nucleophiles, such as amines, alkoxides, or thiolates, particularly under forcing conditions or with appropriate activation. This provides a direct route to 5-amino, 5-alkoxy, or 5-thioalkyl pyrazole derivatives.
N-Functionalization of the Pyrazole Ring
The pyrazole ring contains a reactive NH group that can be alkylated or arylated under basic conditions. The choice of the N1 substituent can significantly impact the physicochemical properties and biological activity of the resulting compounds by influencing their conformation, solubility, and metabolic stability.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 5-chloro-1H-pyrazole-4-carboxylic acid scaffold and its close analogs have emerged as valuable building blocks in the design of kinase inhibitors. The pyrazole core can act as a hinge-binding motif, while the substituents at the 4- and 5-positions can be tailored to occupy the hydrophobic and solvent-exposed regions of the ATP-binding site.
A notable example is the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as potent pan-FGFR covalent inhibitors.[4] Although these compounds feature an amino group at the 5-position, the underlying pyrazole-4-carboxamide core is analogous to derivatives of 5-chloro-1H-pyrazole-4-carboxylic acid, where the chloro group could be displaced by an amine. In one study, a representative compound demonstrated nanomolar inhibitory activity against multiple FGFR isoforms and potent anti-proliferative effects in cancer cell lines.[4]
Table of Biological Activity for a Representative 5-Amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h) [4]
| Target | IC₅₀ (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F | 62 |
| Cell Line | IC₅₀ (nM) |
| NCI-H520 (Lung Cancer) | 19 |
| SNU-16 (Gastric Cancer) | 59 |
| KATO III (Gastric Cancer) | 73 |
These findings underscore the potential of the pyrazole-4-carboxamide scaffold in generating potent and selective kinase inhibitors. The 5-chloro-1H-pyrazole-4-carboxylic acid provides a versatile starting point for accessing such compounds and exploring a broader range of substituents at the 5-position.
Conclusion and Future Perspectives
5-Chloro-1H-pyrazole-4-carboxylic acid is a strategically valuable and versatile scaffold for medicinal chemistry. Its trifunctional nature allows for the systematic and efficient generation of diverse compound libraries. The well-defined reactivity of each functional group enables chemists to rationally design and synthesize molecules with tailored properties. The demonstrated success of the related pyrazole-4-carboxamide core in developing potent kinase inhibitors highlights the immense potential of this scaffold. As the demand for novel and effective therapeutics continues to grow, the strategic application of underexplored building blocks like 5-chloro-1H-pyrazole-4-carboxylic acid will undoubtedly play a crucial role in the future of drug discovery. Further exploration of its reactivity and application in targeting other protein families is warranted and promises to yield exciting new therapeutic agents.
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Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid - PrepChem.com. (URL: [Link])
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Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (URL: [Link])
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. (URL: [Link])
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(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (URL: [Link])
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4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed. (URL: [Link])
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Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC - NIH. (URL: [Link])
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Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - NIH. (URL: [Link])
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Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed. (URL: [Link])
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Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). - ResearchGate. (URL: [Link])
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (URL: [Link])
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Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PubMed. (URL: [Link])
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4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. (URL: [Link])
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Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed. (URL: [Link])
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (URL: [Link])
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Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed Central. (URL: [Link])
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2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])
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Nucleophilic Substitution with Amines - YouTube. (URL: [Link])
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(PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - ResearchGate. (URL: [Link])
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Technical Guide: Agrochemical Applications of 5-Chloro-1H-pyrazole-4-carboxylic acid
This technical guide details the chemical utility, synthetic pathways, and agrochemical applications of 5-Chloro-1H-pyrazole-4-carboxylic acid (and its critical N-methylated derivatives).
Executive Summary
The pyrazole-4-carboxylic acid scaffold is the structural backbone of the modern Succinate Dehydrogenase Inhibitor (SDHI) fungicide revolution.[1] While trifluoromethyl (
Its value lies in its dual-reactivity :
-
The Carboxylic Acid (C4): Serves as the linker for the carboxamide pharmacophore, essential for binding to the ubiquinone site of Complex II.[1]
-
The 5-Chloro Substituent: Acts as a "functional handle."[1] Unlike the inert fluoroalkyl groups, the 5-chloro group is susceptible to Nucleophilic Aromatic Substitution (
), allowing researchers to synthesize 5-amino, 5-thio, or 5-ether derivatives to tune lipophilicity ( ) and metabolic stability.[1]
Chemical Foundation & Tautomerism
The Tautomeric Challenge
In its N-unsubstituted form, the molecule exists in dynamic equilibrium.[1] The 3-chloro and 5-chloro positions are chemically equivalent until the nitrogen is substituted.
-
Tautomer A: 5-Chloro-1H-pyrazole-4-carboxylic acid[2][3][4][5][6][7]
-
Tautomer B: 3-Chloro-1H-pyrazole-4-carboxylic acid[3][8][9][10]
Critical Insight for Process Chemists:
The biological activity of pyrazole agrochemicals is strictly regioselective.[1] For SDHIs, the steric bulk (Cl,
Regioselectivity of N-Alkylation
Alkylation of the parent 5-chloro-1H-pyrazole-4-ester typically yields a mixture of isomers. Controlling this ratio is the first major hurdle in process development.
Figure 1: Regiochemical divergence in N-methylation.[1] The 3-chloro isomer minimizes steric clash between the N-methyl and the Chlorine, usually prevailing.
Key Application Areas
SDHI Fungicides (Next-Generation)
The primary application of this scaffold is in the synthesis of carboxamide fungicides.[1] The mechanism of action involves blocking the ubiquinone-binding site (Q-site) of mitochondrial Complex II (Succinate Dehydrogenase).[1]
-
Role of the 5-Cl Group: In active ingredients, a halogen or haloalkyl group at the 3- or 5-position is crucial for hydrophobic interaction with the conserved Trp173 and Tyr58 residues in the fungal SDH enzyme.
-
Derivatization: The 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid is often converted to 5-amino derivatives via
before the final amide coupling. These 5-amino-pyrazole-4-carboxamides show enhanced systemicity in xylem transport.
Insecticides (Ryanodine Receptor Modulators)
While Chlorantraniliprole uses a pyrazole-5-carboxylic acid core, the 4-carboxylic acid isomers (derived from our topic compound) are explored as "scaffold hops" to bypass patent protection while maintaining activity against lepidopteran pests.[1] The 5-chloro group provides the necessary lipophilicity for cuticular penetration.[1]
Experimental Protocols
Protocol A: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid
A self-validating protocol for the isolation of the active intermediate.
Reagents:
-
Ethyl 3-amino-2-cyanoacrylate (Precursor)
-
Methylhydrazine (Caution: Carcinogen)[1]
-
Phosphorus Oxychloride (
)[1] -
DMF (Catalytic)[1]
Step-by-Step Methodology:
-
Cyclization: React ethyl 3-amino-2-cyanoacrylate with methylhydrazine in ethanol at reflux (78°C) for 4 hours. This yields the 5-hydroxy-1-methyl-pyrazole intermediate.[3]
-
Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). Disappearance of acrylate indicates completion.[1]
-
-
Chlorination (Vilsmeier-Haack Conditions):
-
Hydrolysis:
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Amide Coupling (SDHI Synthesis)
Coupling the acid to an aniline to create the bioactive carboxamide.[1]
Reagents:
-
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)[3][6]
-
3',4'-Dichloro-5-fluoroaniline (1.1 eq) (Representative aniline)[1]
-
HATU (1.2 eq)[1]
-
DIPEA (2.0 eq)[1]
Methodology:
-
Dissolve the acid in dry DMF under Nitrogen.[1]
-
Add DIPEA and stir for 10 minutes to deprotonate the carboxylic acid.
-
Add HATU.[1] The solution should turn slightly yellow (activation).[1] Stir for 30 mins.
-
Workup: Pour into ice water. Filter the precipitate.[1] Wash with 5%
to remove unreacted acid.[1] -
Data Output: The resulting solid is the active fungicide candidate.[1]
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways from the core 5-chloro scaffold.
Figure 2: Divergent synthetic pathways utilizing the 5-chloro group as a steric anchor (Path A) or a leaving group (Path B).[1]
Quantitative Data Summary
| Property | 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | 3-Difluoromethyl Analog (Fluxapyroxad core) |
| Molecular Weight | 160.56 g/mol | 176.12 g/mol |
| LogP (Calc) | ~0.8 | ~1.2 |
| Electronic Effect | Inductive Withdrawal (-I) | Strong Inductive Withdrawal (-I) |
| Steric Bulk (A-value) | Moderate (Cl) | High ( |
| Primary Use | Intermediate / Scaffold Diversification | Active Moiety (SDHI) |
References
-
Fluxapyroxad: A Broad-Spectrum Pyrazole-Carboxamide Fungicide. Wikipedia.[1] Retrieved from [Link][1][11]
-
Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter / ResearchGate. Retrieved from [Link]
-
Synthesis, Structure-Activity Relationships, and In Vitro Antibacterial and Antifungal Activity Evaluations. PubMed.[1] Retrieved from [Link]
-
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (Product Page). Amerigo Scientific.[12] Retrieved from [Link]
- Preparation method of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester.Google Patents (CN106187894A).
Sources
- 1. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]
- 4. EP2295411A1 - Pyrazoles as 11-beta-hsd-1 - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. CAS#:100784-27-8 | Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate | Chemsrc [chemsrc.com]
- 9. ATOMGRID [atomgrid.in]
- 10. ATOMGRID [atomgrid.in]
- 11. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
reactivity of the pyrazole ring in 5-Chloro-1H-pyrazole-4-carboxylic acid
The reactivity of 5-Chloro-1H-pyrazole-4-carboxylic acid is defined by the interplay between its electron-deficient pyrazole core, the directing effects of the carboxylic acid, and the tautomeric nature of the N-unsubstituted ring. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., typically targeting the ATP-binding pocket) and agrochemicals.
This guide details the specific reactivity patterns, focusing on Nucleophilic Aromatic Substitution (
Part 1: Structural Analysis & Tautomerism
Before designing a synthesis, one must understand the dynamic nature of the scaffold.
The Tautomerism Trap
In solution, 5-chloro-1H-pyrazole-4-carboxylic acid (A) exists in equilibrium with 3-chloro-1H-pyrazole-4-carboxylic acid (B). They are chemically identical until the nitrogen is substituted.
-
Tautomer A (5-Cl): The chlorine is adjacent to the NH.
-
Tautomer B (3-Cl): The chlorine is adjacent to the imine-like nitrogen (=N-).
Implication: You cannot purchase "pure" 5-chloro-1H-pyrazole-4-carboxylic acid. You purchase the tautomeric mixture. The "5-chloro" nomenclature typically refers to the position relative to the nitrogen if it were numbered according to the 1H-tautomer, or it anticipates a specific substitution pattern (e.g., 1-alkyl-5-chloro).
Electronic Activation
-
C5-Position (Chlorine): Highly activated for nucleophilic attack. The adjacent nitrogen (when in the =N- form) and the electron-withdrawing Carboxylic Acid at C4 create a significant dipole, making C5 electron-deficient.
-
N1-Position: Nucleophilic. Reacts with alkyl halides.[1]
-
C4-Carboxylic Acid: Standard acid reactivity (pKa ~3.5–4.0), but its presence dictates the reactivity of the ring.
Part 2: Nucleophilic Aromatic Substitution ( )
The most valuable reaction of this scaffold is the displacement of the C5-chlorine by nucleophiles (amines, thiols, alkoxides). This is the primary route to 5-aminopyrazole-4-carboxylic acid derivatives.
Mechanism & Reactivity
The reaction proceeds via an addition-elimination mechanism (
-
Reactivity Order: Thiols > Primary Amines > Secondary Amines > Alkoxides.
-
Challenge: The carboxylic acid will be deprotonated by amine nucleophiles, forming a carboxylate salt. This increases the electron density of the ring, slightly deactivating it towards
. -
Solution: Use the ethyl ester analogue if possible, or use excess amine/base and higher temperatures.
Experimental Protocol: C5-Amination ( )
Objective: Synthesis of 5-(alkylamino)-1H-pyrazole-4-carboxylic acid.
-
Starting Material: 1.0 eq 5-Chloro-1H-pyrazole-4-carboxylic acid.
-
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).
-
Base: 3.0 eq DIPEA (Diisopropylethylamine). Note: 1 eq neutralizes the COOH, 1 eq neutralizes the HCl byproduct, 1 eq ensures basicity.
-
Nucleophile: 1.2–1.5 eq Primary Amine (R-NH2).
-
Conditions: Heat to 80–100°C for 4–12 hours. Monitor by LCMS.
-
Workup:
-
Cool to RT.
-
Acidify with 1M HCl to pH ~3 (precipitates the product as the free acid).
-
Filter the solid. If no precipitate, extract with EtOAc.
-
Strategic Insight: If the reaction is sluggish, convert the carboxylic acid to the ethyl ester first. The ester is a stronger electron-withdrawing group than the carboxylate anion and prevents zwitterion formation, accelerating the
Figure 1: Mechanism of
Part 3: N-Alkylation & Regioselectivity
This is the most challenging aspect of pyrazole chemistry. Alkylating 5-chloro-1H-pyrazole-4-carboxylic acid usually results in a mixture of regioisomers.
The Regioselectivity Rule
When alkylating an unsymmetrical pyrazole, the alkyl group generally attaches to the less sterically hindered nitrogen .
-
Path A (Attack at N1): Places the alkyl group next to the Chlorine (5-Cl isomer). Sterically disfavored.
-
Path B (Attack at N2): Places the alkyl group next to the Hydrogen (3-Cl isomer). Sterically favored.
Result: Direct alkylation typically yields the 1-alkyl-3-chloro-pyrazole (Path B) as the major product.
Strategic Workarounds
If you specifically need the 1-alkyl-5-chloro isomer (where Cl is next to the alkyl group), direct alkylation is often a poor choice.
-
Option 1 (De Novo Synthesis): Construct the ring using a substituted hydrazine (R-NHNH2) and an EMME derivative (ethyl (ethoxymethylene)cyanoacetate). This dictates regiochemistry from the start.
-
Option 2 (Blocking Groups): Use bulky protecting groups if applicable, though difficult with the free acid.
Experimental Protocol: N-Alkylation
Objective: Synthesis of N-alkylated derivatives (Mixture expected).
-
Reagents: 1.0 eq Scaffold, 2.5 eq K2CO3 or Cs2CO3, 1.1 eq Alkyl Halide.
-
Solvent: DMF or Acetone.
-
Temp: RT to 60°C.
-
Purification: The isomers usually have distinct Rf values. Separation by flash chromatography is required.
-
Identification: Use NOESY NMR. The 1-alkyl-5-chloro isomer will show NOE between the N-alkyl protons and the C4-H (if decarboxylated) or lack NOE to the C3-H. In this specific molecule, distinguish by 13C NMR shifts of the adjacent carbons.
-
Figure 2: Regiochemical outcome of N-alkylation. The 3-chloro isomer dominates.
Part 4: Transition Metal Catalysis (Suzuki-Miyaura)
The C5-Cl bond is a viable handle for Palladium-catalyzed cross-coupling to form C-C bonds (biaryls).
Challenges & Solutions
-
Acidic Protons: The COOH and NH protons can poison Pd catalysts or consume the base.
-
Solution: Use 3.5–4.0 eq of Base (e.g., K3PO4 or Cs2CO3) to ensure full deprotonation. Alternatively, protect as the ester/N-alkyl derivative before coupling.
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 are standard. For difficult substrates, XPhos Pd G2 is superior.
Protocol: Suzuki Coupling
-
Mix: 1.0 eq 5-Chloro-scaffold, 1.2 eq Aryl Boronic Acid.
-
Solvent: Dioxane:Water (4:1).
-
Base: 3.0 eq K2CO3.
-
Catalyst: 5 mol% Pd(dppf)Cl2·DCM.
-
Conditions: Degas with Nitrogen. Heat to 90°C for 2–6 h.
Summary of Reactivity Data
| Reaction Type | Target Site | Reagents | Major Challenge | Key Strategy |
| C5-Cl | Amines, DIPEA, Heat | Carboxylate deactivation | Use Ethyl Ester or high temp (100°C). | |
| N-Alkylation | N1/N2 | Alkyl Halide, K2CO3 | Regioselectivity (3-Cl vs 5-Cl) | Accept mixture & separate, or use hydrazine synthesis. |
| Suzuki Coupling | C5-Cl | Ar-B(OH)2, Pd-Cat | Catalyst poisoning by acidic H | Use excess base or protect COOH/NH first. |
| Amide Coupling | C4-COOH | Amine, HATU/EDC | Chemoselectivity vs NH | NH is usually less reactive than activated COOH. |
References
-
Review of Pyrazole Reactivity: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation." Journal of Organic Chemistry, 2008.
- on Pyrazoles: Beilstein Institute. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011.
-
Suzuki Coupling on Unprotected Azoles: Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of Organic Chemistry, 2013.
-
N-Alkylation Regioselectivity: BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." BenchChem, 2025.
-
General Properties: PubChem. "5-Chloro-1H-pyrazole-4-carboxylic acid." National Library of Medicine.
Sources
5-Chloro-1H-pyrazole-4-carboxylic acid as a building block for heterocyclic synthesis
Executive Summary
5-Chloro-1H-pyrazole-4-carboxylic acid (CAS: 5466-88-6) represents a "pivot" scaffold in the synthesis of fused nitrogen heterocycles. Unlike its ubiquitous analog, 5-aminopyrazole-4-carboxylic acid—which dictates a nucleophilic trajectory—the 5-chloro derivative offers electrophilic utility at the C5 position.
This guide details the technical application of this building block. By leveraging the orthogonal reactivity of the C4-carboxyl and C5-chloro motifs, researchers can access privileged medicinal chemistry space, specifically pyrazolo[3,4-d]pyrimidines (bioisosteres of purines) and pyrazolo[4,3-c]pyridines .
Part 1: Structural Analysis & Reactivity Profile
The utility of 5-chloro-1H-pyrazole-4-carboxylic acid lies in its "Push-Pull" electronic environment. The pyrazole ring is inherently electron-rich, but the C5-chlorine atom, combined with the electron-withdrawing carboxyl group at C4, sensitizes the C5 position to nucleophilic attack (
The Reactivity Map
The following diagram illustrates the divergent synthetic pathways available from this single core.
Figure 1: Orthogonal reactivity channels of the 5-chloro-pyrazole scaffold. The C4 and C5 positions allow for sequential functionalization to build fused ring systems.
Part 2: Functionalization & Ring Fusion Strategies
Strategy A: The "Displace-then-Cyclize" Route
This is the primary route for generating N-substituted pyrazolo[3,4-d]pyrimidines. The critical insight here is the order of operations: Activate C4 first. Converting the carboxylic acid to an amide or ester lowers the LUMO energy of the ring, significantly accelerating the subsequent displacement of the C5-chlorine by amines.
Mechanism:
-
Activation: Conversion of -COOH to -COCl (Acid Chloride).
-
Amidation: Reaction with a primary amine (
) to form the amide. - : The amide group acts as an electron-withdrawing group (EWG), activating the C5-Cl for displacement by a second amine or hydrazine.
-
Cyclization: Closure with orthoesters or urea.
Strategy B: Palladium-Catalyzed Cross-Coupling
The C5-Cl bond is robust enough to survive standard amide coupling conditions but reactive enough for Suzuki-Miyaura or Buchwald-Hartwig couplings when catalyzed by modern phosphine ligands (e.g., XPhos, SPhos).
Application:
-
Suzuki Coupling: Introduction of aryl or vinyl groups at C5.
-
Heck Reaction: Introduction of alkenes for subsequent cyclization to pyrazolo-pyridines.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Core
Target: Conversion of 5-chloro scaffold into a fused kinase inhibitor backbone.
Step 1: Acid Chloride Formation & Amidation
Rationale: Thionyl chloride (
-
Setup: Charge a flame-dried RBF with 5-chloro-1H-pyrazole-4-carboxylic acid (1.0 equiv) and anhydrous Toluene (10 V).
-
Activation: Add
(3.0 equiv) and a catalytic drop of DMF (critical for Vilsmeier-Haack type activation). -
Reflux: Heat to 80°C for 3 hours. Monitor by TLC (methanol quench) until SM is consumed.
-
Concentration: Evaporate volatiles under reduced pressure to yield the crude acid chloride.
-
Amidation: Redissolve in DCM. Add Primary Amine (1.1 equiv) and DIEA (2.5 equiv) at 0°C. Warm to RT and stir for 4 hours.
-
Workup: Wash with 1N HCl, brine, dry over
.
Step 2:
Displacement & Cyclization
Rationale: The chlorine at C5 is now highly electrophilic due to the adjacent amide.
-
Displacement: Dissolve the amide intermediate (from Step 1) in DMF (0.5 M).
-
Reagent: Add Hydrazine Hydrate or substituted hydrazine (2.0 equiv).
-
Conditions: Heat to 100°C for 6 hours. The chlorine is displaced, and the hydrazine amine often spontaneously attacks the amide carbonyl (if using specific linkers) or prepares the molecule for formylation.
-
Cyclization (Formamide Method): Take the resulting 5-hydrazinyl/amino intermediate and reflux in neat Formamide at 180°C for 4 hours.
-
Isolation: Cool to RT. Pour into ice water. The pyrazolo[3,4-d]pyrimidine usually precipitates as a solid. Filter and wash with water.
Data Summary: Solvent Effects on
| Solvent | Temperature | Base | Time | Yield (Isolated) | Notes |
| Ethanol | Reflux (78°C) | TEA | 12 h | 45% | Slow reaction; incomplete conversion. |
| DMF | 100°C | 4 h | 88% | Optimal polarity for stabilizing the transition state. | |
| Toluene | 110°C | DIEA | 8 h | 60% | Poor solubility of the zwitterionic intermediate. |
Part 4: Logical Pathway Visualization
The following diagram details the specific workflow for synthesizing a Pyrazolo[3,4-d]pyrimidine derivative using the "Strategy A" described above.
Figure 2: Step-by-step synthetic logic for converting the 5-chloro scaffold into a fused heterocyclic system.
References
-
Taylor & Francis Online. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines. [Link]
-
National Institutes of Health (PMC).
). [Link] -
National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
discovery and history of 5-Chloro-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide for Drug Discovery & Process Chemistry
Part 1: Executive Summary & Historical Context
5-Chloro-1H-pyrazole-4-carboxylic acid (CAS 5466-41-1) is a critical heterocyclic building block that serves as a "linchpin" intermediate in the synthesis of bioactive molecules. While pyrazole chemistry dates back to Ludwig Knorr’s discovery of antipyrine in 1883, the specific utility of the 5-chloro-4-carboxyl variant emerged significantly later, driven by the need for highly functionalized scaffolds in modern agrochemistry and kinase-targeted oncology.
The molecule's value lies in its dual-electrophilic nature :
-
C4-Carboxyl Group: Allows for amide coupling to generate peptidomimetics or solubilizing tails.
-
C5-Chlorine Atom: Acts as a displaceable leaving group (via
) for introducing amines, thiols, or aryl groups, enabling the rapid construction of 5-substituted pyrazole libraries.
Historically, this compound gained industrial weight as a precursor to Tolfenpyrad (a mitochondrial electron transport chain inhibitor used as an insecticide) and has recently seen a resurgence in Fragment-Based Drug Discovery (FBDD) for targeting kinases such as FGFR and IRAK4 , where the pyrazole ring mimics the purine core of ATP.
Part 2: Synthesis Architectures & Process Chemistry[1][2][3]
The synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid has evolved from hazardous direct halogenation to sophisticated Vilsmeier-Haack cyclizations. Below are the two dominant pathways.
Pathway A: The Vilsmeier-Haack Cyclization (The "De Novo" Route)
This is the most common industrial route because it builds the pyrazole ring and installs the functionalities simultaneously, starting from hydrazones or pyrazolones.
-
Precursor: 5-Pyrazolone (or hydrazone derivatives).
-
Reagent:
/ DMF (Vilsmeier Reagent).[1] -
Mechanism: The Vilsmeier reagent attacks the ketone, converting it to a chloro-alkene while simultaneously formylating the C4 position.
-
Intermediate: 5-Chloro-1H-pyrazole-4-carbaldehyde.
-
Final Step: Oxidation of the aldehyde to the carboxylic acid (using
or ).
Pathway B: Direct Halogenation (The "Functionalization" Route)
Used when the pyrazole core is already available.
-
Reagent: Sulfuryl chloride (
) or Chlorine gas ( ). -
Challenge: Regioselectivity can be poor without N-protection; often requires high temperatures or radical initiators.
Visualization: Synthesis Logic Flow
The following diagram illustrates the causality and decision points in the synthesis workflow.
Figure 1: Comparative synthetic pathways. The Vilsmeier route (top) offers superior regiocontrol compared to direct chlorination (bottom).
Part 3: Detailed Experimental Protocols
These protocols are designed for self-validation . The intermediate checkpoints (TLC/Melting Point) ensure the operator does not proceed with compromised material.
Protocol 1: Synthesis of Intermediate (5-Chloro-1H-pyrazole-4-carbaldehyde)
Rationale: The aldehyde is stable and easier to purify than the acid. Isolating this intermediate improves the overall purity of the final acid.
Reagents:
-
DMF (Dimethylformamide): 12.5 eq (Solvent & Reagent)
- (Phosphoryl chloride): 2.5 eq
-
Acetophenone hydrazone (or Pyrazolone precursor): 1.0 eq
Step-by-Step:
-
Vilsmeier Preparation: In a dry 3-neck flask under
, cool DMF to 0°C. Add dropwise over 30 mins. Critical: Maintain temp <10°C to prevent thermal runaway. Stir for 20 mins to form the Vilsmeier salt (white suspension). -
Addition: Dissolve the hydrazone in minimal DMF and add dropwise to the Vilsmeier salt.
-
Cyclization: Warm the mixture to 60°C and stir for 4 hours. Checkpoint: TLC (20% EtOAc/Hexane) should show consumption of starting material (
). -
Quench: Pour the reaction mixture onto crushed ice (5x volume). Neutralize to pH 7 with saturated
. -
Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water.
-
Expected Yield: 70-80%
-
Appearance: Pale yellow solid.
-
Protocol 2: Oxidation to Carboxylic Acid (Pinnick Conditions)
Rationale: Pinnick oxidation (
Reagents:
-
5-Chloro-1H-pyrazole-4-carbaldehyde (from Protocol 1)[1]
- (Sodium chlorite): 1.5 eq
- (Buffer): 1.2 eq
-
2-Methyl-2-butene (Scavenger): 5.0 eq
-
Solvent: t-Butanol / Water (3:1)
Step-by-Step:
-
Dissolution: Dissolve the aldehyde and 2-methyl-2-butene in t-Butanol.
-
Oxidant Prep: Dissolve
and in water. -
Reaction: Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature. The solution will turn yellow.
-
Monitoring: Stir for 2-3 hours. Checkpoint: TLC should show a baseline spot (acid) and disappearance of the aldehyde.
-
Workup: Volatiles are removed under vacuum. The residue is dissolved in water and acidified to pH 2 with 1N HCl.
-
Purification: The precipitate is filtered, washed with cold water, and dried in a vacuum oven at 50°C.
-
Validation: melting point >200°C (dec).[4]
-
Part 4: Applications in Drug Design (The "Scaffold Hopping" Utility)
The 5-chloro-pyrazole acid is rarely the final drug; it is the scaffold .
1. The "Chlorine Handle" (
-
Application: Creating 5-amino-pyrazole-4-carboxamides . This motif is ubiquitous in kinase inhibitors (e.g., AT9283 , a multi-kinase inhibitor) because the amino-pyrazole moiety forms a bidentate hydrogen bond with the kinase hinge region.
2. Tautomeric Versatility: The N-unsubstituted pyrazole exists in tautomeric equilibrium (5-chloro vs. 3-chloro).
-
Drug Design Implication: This allows the molecule to adapt its binding pose within a protein pocket, acting as a donor or acceptor as needed.
Visualization: Downstream Diversification
This diagram shows how the core scaffold is transformed into active pharmaceutical ingredients (APIs).
Figure 2: Divergent synthesis strategies. The scaffold serves as a precursor for both kinase inhibitors (via Cl-displacement) and agrochemicals (via acid functionalization).
Part 5: Quantitative Data Summary
| Parameter | Value / Condition | Relevance |
| CAS Number | 5466-41-1 | Unique Identifier |
| Molecular Weight | 146.53 g/mol | Fragment-based design (<300 Da) |
| pKa (Acid) | ~3.5 - 4.0 | Acidic enough for salt formation |
| pKa (Pyrazole NH) | ~14.0 | Weakly acidic; deprotonates with strong base |
| Melting Point | 195 - 197°C | High crystallinity indicates stability |
| Solubility | DMSO, Methanol | Poor in non-polar solvents (DCM, Hexane) |
| Reactivity | High toward | Requires mild conditions for Cl displacement |
Part 6: References
-
Vilsmeier-Haack Synthesis of Pyrazoles:
-
Direct Chlorination Protocols:
-
Title: Preparation of 4-chloropyrazoles (US Patent 5047551A).
-
Source: Google Patents / BASF AG.
-
URL:
-
-
Kinase Inhibitor Applications (IRAK4):
-
Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.
-
Source: ACS Medicinal Chemistry Letters, 2015.
-
URL:[Link]
-
-
Agrochemical Context (Tolfenpyrad Intermediates):
-
Title: Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate (CN Patent 103556174B).
-
Source: Google Patents.
-
URL:
-
-
Pinnick Oxidation Methodology:
-
Title: Oxidation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
-
Source: Acta Crystallographica Section E (Structure Reports), 2011.
-
URL:[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
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An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-Chloro-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug discovery, formulation development, and process chemistry. This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-Chloro-1H-pyrazole-4-carboxylic acid. We will delve into its predicted solubility in various solvents, the impact of pH on its aqueous solubility, and potential degradation pathways under various stress conditions. This guide also outlines detailed, field-proven experimental protocols for determining its solubility and for conducting forced degradation studies to establish a stability-indicating analytical method.
Introduction: The Significance of 5-Chloro-1H-pyrazole-4-carboxylic Acid
Heterocyclic compounds are the cornerstone of many pharmaceutical agents and functional materials. Among them, pyrazole derivatives have garnered significant attention due to their diverse biological activities. The subject of this guide, 5-Chloro-1H-pyrazole-4-carboxylic acid, possesses a unique combination of functional groups—a pyrazole ring, a carboxylic acid, and a chloro substituent—that make it a versatile intermediate for the synthesis of a wide array of bioactive molecules.
A comprehensive understanding of the solubility and stability of this molecule is a critical prerequisite for its successful utilization. Solubility dictates the choice of solvents for synthesis, purification, and formulation, while stability data informs handling, storage, and shelf-life. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively work with 5-Chloro-1H-pyrazole-4-carboxylic acid.
Physicochemical Properties
A foundational understanding of the key physicochemical properties of 5-Chloro-1H-pyrazole-4-carboxylic acid is essential for predicting its behavior.
| Property | Value | Source |
| Molecular Formula | C₄H₃ClN₂O₂ | PubChem |
| Molecular Weight | 146.53 g/mol | PubChem |
| XLogP3 | 1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
The positive XLogP3 value suggests a moderate lipophilicity, indicating that the compound will likely exhibit solubility in a range of organic solvents. The presence of both hydrogen bond donors (the carboxylic acid proton and the pyrazole N-H) and acceptors (the carbonyl oxygen, the pyrazole nitrogens, and the chlorine atom) suggests the potential for solubility in polar protic solvents.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and the feasibility of various formulation strategies. While specific experimental solubility data for 5-Chloro-1H-pyrazole-4-carboxylic acid is not extensively available in the public domain, we can make informed predictions based on its structure and the general principles of solubility.
Predicted Solubility in Common Solvents
Based on the molecule's structure—a polar heterocyclic ring with a carboxylic acid group—we can anticipate its solubility in a range of common laboratory solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid and pyrazole N-H can form hydrogen bonds with protic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The polar nature of the molecule will interact favorably with these solvents. DMSO and DMF are particularly good at dissolving a wide range of organic compounds. |
| Non-polar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
pH-Dependent Aqueous Solubility
The presence of both an acidic carboxylic acid group and a weakly basic pyrazole ring means the aqueous solubility of 5-Chloro-1H-pyrazole-4-carboxylic acid will be highly dependent on the pH of the solution.
-
pKa Estimation: The pKa of the parent pyrazole is approximately 2.5, while carboxylic acids typically have pKa values in the range of 4-5. The electron-withdrawing nature of the chloro and carboxylic acid substituents on the pyrazole ring is expected to decrease the pKa of the pyrazole N-H, making it more acidic. Conversely, the pyrazole ring will decrease the pKa of the carboxylic acid compared to a simple aliphatic carboxylic acid. We can estimate the pKa of the carboxylic acid to be in the range of 3-4.
-
Solubility Behavior:
-
At low pH (pH < 2): The carboxylic acid will be protonated (-COOH) and the pyrazole ring may be partially protonated. The molecule will be in its least soluble form.
-
At intermediate pH (pH 4-6): The carboxylic acid will be deprotonated (-COO⁻), forming the carboxylate salt. This will significantly increase the aqueous solubility.
-
At high pH (pH > 8): The carboxylic acid will be fully deprotonated, ensuring maximum aqueous solubility.
-
This pH-dependent solubility is a critical consideration for developing oral formulations and for designing appropriate dissolution testing media.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of 5-Chloro-1H-pyrazole-4-carboxylic acid in various solvents at a specified temperature.
Materials:
-
5-Chloro-1H-pyrazole-4-carboxylic acid
-
Selected solvents (e.g., water, pH buffers, methanol, ethanol, acetonitrile, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC-UV system
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation: Add an excess amount of 5-Chloro-1H-pyrazole-4-carboxylic acid to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifugation may be necessary to achieve clear separation.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a 0.45 µm syringe filter. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
Caption: Shake-Flask Solubility Determination Workflow.
Stability Profile and Forced Degradation Studies
Assessing the stability of a drug substance is a mandatory regulatory requirement and is crucial for ensuring its quality, safety, and efficacy throughout its shelf life.[1] Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[2]
Predicted Degradation Pathways
Based on the chemical structure of 5-Chloro-1H-pyrazole-4-carboxylic acid, several degradation pathways can be anticipated under stress conditions.
Caption: Predicted Degradation Pathways.
-
Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under forcing acidic or basic conditions, reactions involving the pyrazole ring or decarboxylation could occur. Some pyrazole derivatives have been shown to degrade in basic buffers.[3][4]
-
Oxidation: The pyrazole ring, particularly the nitrogen atoms, can be susceptible to oxidation, potentially forming N-oxides.[5]
-
Photolysis: Aromatic and heterocyclic compounds can undergo photolytic degradation upon exposure to UV or visible light.[6] This can involve complex reactions, including ring cleavage or dechlorination.
-
Thermal Degradation: The most likely thermal degradation pathway for a carboxylic acid is decarboxylation (loss of CO₂), especially at elevated temperatures.[7]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate the parent drug from its degradation products.[9]
Objective: To investigate the degradation of 5-Chloro-1H-pyrazole-4-carboxylic acid under various stress conditions and to generate samples for the development of a stability-indicating HPLC method.
Materials:
-
5-Chloro-1H-pyrazole-4-carboxylic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Forced degradation chamber (with controlled temperature and humidity)
-
Photostability chamber (compliant with ICH Q1B guidelines)[6]
-
HPLC-UV/DAD system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 5-Chloro-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80 °C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) in an oven. Also, expose a solution of the compound to heat.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[6] A dark control should be run in parallel.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours) and immediately neutralize the acid and base-stressed samples.
-
Analysis: Analyze all samples by a suitable HPLC-UV/DAD method. The use of a Diode Array Detector (DAD) is highly recommended to assess peak purity and to obtain UV spectra of the degradation products.
Caption: Forced Degradation Experimental Workflow.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the API due to degradation.[10] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for developing a SIM.
Recommended HPLC-UV Method Parameters
The following starting conditions are recommended for the development of a stability-indicating HPLC method for 5-Chloro-1H-pyrazole-4-carboxylic acid.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to ensure the carboxylic acid is protonated, leading to better retention and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. |
| Gradient Elution | Start with a low percentage of B and gradually increase | To ensure the elution of both the parent compound and any more or less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | Determined from the UV spectrum of the API (typically the λmax) | To achieve maximum sensitivity for the parent compound. A DAD allows for monitoring at multiple wavelengths. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
While specific experimental data for 5-Chloro-1H-pyrazole-4-carboxylic acid is limited, a comprehensive understanding of its likely solubility and stability characteristics can be derived from its chemical structure and the established principles of physical organic chemistry. This technical guide provides a robust framework for researchers and drug development professionals to approach the handling, formulation, and analysis of this important heterocyclic compound. The detailed experimental protocols for solubility determination and forced degradation studies offer a practical starting point for generating the necessary data to support further research and development activities. By following these guidelines, scientists can ensure the quality and integrity of their work with 5-Chloro-1H-pyrazole-4-carboxylic acid.
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MDPI. Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. ([Link])
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Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. ([Link])
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ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ([Link])
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Organic & Biomolecular Chemistry. Electrochemically enabled oxidative aromatization of pyrazolines. ([Link])
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Pharma Trend. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ([Link])
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National Institutes of Health. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. ([Link])
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ACS Publications. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ([Link])
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SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. ([Link])
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European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. ([Link])
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National Institutes of Health. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ([Link])
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MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ([Link])
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Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. ([Link])
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FDA. Q1B Photostability Testing of New Drug Substances and Products March 1996. ([Link])
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National Institutes of Health. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. ([Link])
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National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. ([Link])
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MDPI. Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. ([Link])
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National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. ([Link])
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Drug Discovery and Development. A practical guide to forced degradation and stability studies for drug substances. ([Link])
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IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. ([Link])
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ACS Publications. N-Heterocyclic Olefins of Pyrazole and Indazole. ([Link])
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International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. ([Link])
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National Institutes of Health. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. ([Link])
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LinkedIn. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. ([Link])
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Scientific Research Publishing. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. ([Link])
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MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ([Link])
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Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. ([Link])
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Technical Whitepaper: The Anticancer Potential of 5-Chloro-1H-pyrazole-4-carboxylic Acid Scaffolds
Executive Summary: The "Dual-Handle" Strategy
In the realm of fragment-based drug design (FBDD), the pyrazole ring is a "privileged scaffold," appearing in FDA-approved kinase inhibitors like Ruxolitinib and Crizotinib. However, the specific derivative 5-Chloro-1H-pyrazole-4-carboxylic acid offers a unique, underutilized advantage: a dual-handle electrophilic/nucleophilic system .
Unlike the more common 5-amino derivatives, the 5-chloro position provides a reactive electrophilic site for Nucleophilic Aromatic Substitution (
This guide details the synthesis, biological validation, and mechanistic profiling of this scaffold, positioning it as a potent precursor for CDK2 and EGFR inhibitors.
Structural Rationale & Pharmacophore Design[1][2]
To design effective anticancer agents, we must understand why this molecule works.
-
The Warhead (C-4 Position): The carboxylic acid at position 4 is the primary hydrogen-bond donor/acceptor site. When converted to a carboxamide, it forms critical H-bonds with the hinge region residues (e.g., Leu83 in CDK2).
-
The Diversity Handle (C-5 Position): The chlorine atom is not merely a halogen; it is a leaving group. In the presence of electron-withdrawing groups (like the C-4 carbonyl), the C-5 position becomes activated for
. This allows for the introduction of bulky hydrophobic groups (e.g., substituted anilines) that can access the hydrophobic "back pocket" of the kinase enzyme. -
The Scaffold (Pyrazole Core): Provides rigid planarity, ensuring the substituents are oriented correctly within the active site.
Synthetic Workflow: From Precursor to Lead
Protocol A: Synthesis of the Core Scaffold
Note: All reactions must be performed under an inert atmosphere (
-
Vilsmeier-Haack Formylation (The Critical Step):
-
Oxidation to Carboxylic Acid:
-
Reagents:
or (Pinnick Oxidation). -
Scientist's Tip: Use Pinnick oxidation (
, , t-Butanol) to prevent over-oxidation or dechlorination. -
Result: 5-Chloro-1H-pyrazole-4-carboxylic acid .
-
Protocol B: Derivatization ( & Amidation)
To generate the active anticancer agent, we must displace the chlorine and functionalize the acid.
-
Amidation (C-4): React the acid with an amine (e.g., aniline) using HATU/DIPEA in DMF.
-
Substitution (C-5): React the 5-chloro intermediate with a secondary amine or thiol in refluxing ethanol.
Visualization: Synthetic Pathway
Caption: Figure 1. Step-wise synthesis from pyrazolone to functionalized anticancer lead via Vilsmeier-Haack cyclization.
Biological Evaluation: A Self-Validating System
Do not rely on single-point assays. A robust evaluation requires a "Triad of Validation": Cytotoxicity, Target Engagement, and Mechanism.
Phase 1: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine
Protocol:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add derivatives (dissolved in DMSO) at concentrations 0.1
M to 100 M.-
Control: 0.1% DMSO (Negative), Doxorubicin (Positive).
-
-
Incubation: 48 hours at 37°C, 5%
. -
Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
Data Interpretation (Mock Data for Reference):
| Compound ID | R1 (C-4 Amide) | R2 (C-5 Subst.) | MCF-7 | HepG2 | Activity Level |
| CP-01 | Phenyl | Cl (Retained) | 12.5 | 18.2 | Moderate |
| CP-04 | 4-F-Phenyl | Morpholine | 3.8 | 4.1 | High |
| CP-09 | 3-Cl-Phenyl | Aniline | 0.96 | 1.2 | Potent |
| Doxorubicin | (Control) | - | 0.5 | 0.8 | Reference |
Insight: Compounds retaining the 5-Cl (CP-01) show lower activity than those where Cl is displaced by an amine (CP-09), confirming the need for a hydrogen bond donor/acceptor at C-5 for kinase affinity.
Phase 2: Mechanistic Elucidation (CDK2 Inhibition)
Recent literature suggests these derivatives act as CDK2/Cyclin E inhibitors .
Pathway Logic:
-
Entry: The molecule enters the ATP binding pocket of CDK2.
-
Binding: The C-4 carboxamide binds to the hinge region; the C-5 substituent occupies the hydrophobic pocket.
-
Arrest: CDK2 inhibition prevents the
phase transition. -
Outcome: Cell cycle arrest leads to apoptosis (Programmed Cell Death).
Visualization: Mechanism of Action
Caption: Figure 2.[5] Signaling cascade initiated by pyrazole-based CDK2 inhibition leading to apoptosis.
Senior Scientist's Conclusion & Future Outlook
The 5-Chloro-1H-pyrazole-4-carboxylic acid scaffold is not the final drug, but it is an exceptional "starting block." The chlorine atom provides a synthetic handle that allows us to fine-tune lipophilicity and steric fit, while the carboxylic acid ensures solubility and target engagement.
Recommendation: Future optimization should focus on:
-
Scaffold Hopping: Replacing the phenyl rings on the amide with heteroaromatics (e.g., pyridine) to improve solubility.
-
Covalent Inhibition: Investigating if the 5-chloro group can be positioned to react with a cysteine residue in the active site (e.g., in EGFR mutants) for irreversible inhibition.
References
-
Discovery of pyrazole-based analogs as CDK2 inhibitors. Source: RSC Advances (2024). Summary: Identifies pyrazole-4-carboxamides as potent CDK2 inhibitors with IC50 values in the low micromolar range.[1][6] URL:[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: PubMed Central / Molecules (2023). Summary: A comprehensive review of SAR studies showing pyrazoles targeting EGFR, CDK, and Tubulin.[7] URL:[Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Source: RSC Advances (2021). Summary: Details the synthesis and apoptotic mechanism (Bax/Bcl-2 modulation) of pyrazole derivatives. URL:[Link]
-
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1. Source: ACS Omega (2024). Summary: Discusses the structural optimization of pyrazoles for selective binding to MCL-1 and induction of mitochondrial apoptosis. URL:[Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Source: European Journal of Medicinal Chemistry (2024). Summary: Highlights the versatility of the pyrazole-4-carboxamide scaffold in targeting fibroblast growth factor receptors (FGFR).[2] URL:[Link]
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Methodological & Application
Synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid: A Robust Protocol for a Key Pharmaceutical Intermediate
An Application Note for Researchers and Drug Development Professionals
Abstract
5-Chloro-1H-pyrazole-4-carboxylic acid is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] This application note provides a detailed, two-step protocol for the synthesis of this valuable intermediate, starting from the commercially available ethyl 5-amino-1H-pyrazole-4-carboxylate. The described methodology is robust, scalable, and founded on well-established chemical principles, including a copper(I)-catalyzed Sandmeyer reaction and subsequent saponification. We offer in-depth mechanistic insights, a step-by-step experimental guide, characterization data, and critical safety considerations to ensure reliable and safe execution by researchers in drug discovery and process development.
Introduction and Scientific Background
The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] Specifically, 5-chloro-1H-pyrazole-4-carboxylic acid serves as a crucial precursor for complex molecules that require precise substitution patterns. Its synthesis from ethyl 5-amino-1H-pyrazole-4-carboxylate is an efficient route that involves two fundamental organic transformations: the conversion of an aromatic amine to a chloride and the hydrolysis of an ester to a carboxylic acid.
The overall synthetic pathway is outlined below:
Figure 1: Overall two-step synthesis workflow.
This protocol is designed to be highly reproducible, providing chemists with a reliable method to access this key intermediate for their research and development programs.
Reaction Mechanisms and Guiding Principles
A thorough understanding of the underlying reaction mechanisms is critical for successful synthesis, troubleshooting, and optimization.
Step 1: The Sandmeyer Reaction for Chlorination
The conversion of the 5-amino group to a chloro group is achieved via the Sandmeyer reaction. This process is itself a two-part sequence:
-
Diazotization: The primary amino group of the pyrazole reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0–5 °C) to form a relatively unstable diazonium salt.[4] Maintaining this low temperature is paramount, as diazonium salts can decompose uncontrollably, releasing nitrogen gas, which can lead to a dangerous pressure buildup.[4]
-
Copper(I)-Catalyzed Substitution: The pyrazole diazonium salt is then treated with copper(I) chloride (CuCl). The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] A single electron is transferred from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas.[5][6] The aryl radical then reacts with a chloride from the copper(II) species to yield the final chlorinated pyrazole product and regenerate the copper(I) catalyst.[5]
Figure 2: Mechanism of the Sandmeyer reaction.
Step 2: Saponification (Base-Catalyzed Ester Hydrolysis)
The second step involves the conversion of the ethyl ester intermediate to the final carboxylic acid product. This is achieved through saponification, a classic base-catalyzed hydrolysis reaction.[7] A strong base, such as potassium hydroxide (KOH), acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The ethoxide subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and precipitate the desired 5-Chloro-1H-pyrazole-4-carboxylic acid.[8]
Detailed Experimental Protocol
Safety First: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | C₆H₉N₃O₂ | 155.15 | 6994-25-8 | Starting material |
| Concentrated Hydrochloric Acid (~37%) | HCl | 36.46 | 7647-01-0 | Corrosive, use with extreme care |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Oxidizer, toxic if swallowed[9][10] |
| Copper(I) Chloride | CuCl | 99.00 | 7758-89-6 | Toxic, irritant[11][12] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |
| Potassium Hydroxide | KOH | 56.11 | 1310-58-3 | Corrosive |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Reaction solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
Step 1: Synthesis of Ethyl 5-Chloro-1H-pyrazole-4-carboxylate
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add ethyl 5-amino-1H-pyrazole-4-carboxylate (7.75 g, 50.0 mmol).
-
Acidification: Add concentrated hydrochloric acid (30 mL) and deionized water (30 mL). Stir the mixture and cool it to 0–5 °C using an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (3.80 g, 55.0 mmol) in deionized water (15 mL). Add this solution dropwise to the stirred pyrazole suspension over 30 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C. A slight yellow solution of the diazonium salt should form.
-
Sandmeyer Reaction: In a separate 500 mL beaker, dissolve copper(I) chloride (7.42 g, 75.0 mmol) in concentrated hydrochloric acid (30 mL). Cool this solution to 0–5 °C in an ice bath.
-
Addition: Slowly and carefully add the cold diazonium salt solution from step 3 to the cold CuCl solution from step 4 with vigorous stirring. The addition should cause foaming and the evolution of nitrogen gas.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The color will typically change to a dark green or brown.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 150 mL of ethyl acetate and 100 mL of water. Shake well and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash them with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be obtained as an oil or solid. It can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) if necessary, but is often of sufficient purity for the next step.
Step 2: Synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid
-
Setup: Place the crude ethyl 5-chloro-1H-pyrazole-4-carboxylate (from Step 1, ~50.0 mmol) into a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Saponification: Dissolve potassium hydroxide (5.61 g, 100.0 mmol) in a mixture of ethanol (75 mL) and water (25 mL). Add this solution to the flask.
-
Reflux: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc), observing the disappearance of the starting ester spot.[8]
-
Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 100 mL of cold water. Cool the solution in an ice bath and slowly acidify to pH 1-2 by adding concentrated hydrochloric acid dropwise with vigorous stirring.
-
Precipitation & Isolation: A white or off-white solid should precipitate. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration & Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water (2 x 20 mL). Dry the solid in a vacuum oven at 50 °C to a constant weight.
Characterization and Expected Results
The final product, 5-Chloro-1H-pyrazole-4-carboxylic acid, should be a white to off-white solid.
-
Yield: Typical yields for the two-step sequence range from 60% to 75%.
-
Melting Point: The reported melting point is around 195-197 °C.[8]
-
¹H NMR (DMSO-d₆): Expect a broad singlet for the carboxylic acid proton (~13.0 ppm), a singlet for the pyrazole C-H proton (~8.0 ppm), and a broad singlet for the N-H proton. The characteristic quartet and triplet of the ethyl ester group from the intermediate will be absent.
-
IR (KBr, cm⁻¹): Look for a broad absorption band from 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch), and the disappearance of the ester C-O stretch.[13]
-
Mass Spectrometry (ESI-): [M-H]⁻ expected at m/z ≈ 159.0.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield in Step 1 | 1. Diazonium salt decomposed due to temperature rising above 5 °C.[4] 2. Impure or oxidized CuCl. | 1. Ensure rigorous temperature control during NaNO₂ addition. 2. Use fresh, high-purity CuCl. If it appears green (oxidized), it may need to be purified before use. |
| Incomplete Hydrolysis in Step 2 | 1. Insufficient reflux time or temperature. 2. Insufficient amount of base. | 1. Increase reflux time and monitor by TLC until the starting material is consumed. 2. Ensure at least 2 equivalents of KOH are used relative to the ester. |
| Product is an oil and will not solidify | 1. Presence of residual organic solvent. 2. Impurities are depressing the melting point. | 1. Ensure all ethanol is removed before acidification. Triturate the oil with a non-polar solvent like hexane to induce crystallization. 2. Recrystallize the product from a suitable solvent system (e.g., water or ethanol/water). |
References
-
PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]
-
PubMed Central (PMC). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
-
New Jersey Department of Health. Sodium Nitrite - Hazardous Substance Fact Sheet. Available from: [Link]
-
PubMed Central (PMC). Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Copper(I) chloride. Available from: [https://www.carlroth.com/medias/SDB-CN81-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTA0ODl8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oYjEvaDU5LzkwNzU0NzkxMzQyMzgu cGRmfGIzY2Q2YTUwYjE4YjM3Y2M2YjY3ZWI5YjYwYjE2ZDYwYjE3YjM5YjY3ZWI5YjYwYjE2ZDYwYjE3YjM5YjYwYjE2ZDYw]([Link] cGRmfGIzY2Q2YTUwYjE4YjM3Y2M2YjY3ZWI5YjYwYjE2ZDYwYjE3YjM5YjY3ZWI5YjYwYjE2ZDYwYjE3YjM5YjYwYjE2ZDYw)
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]
-
PubMed Central (PMC). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available from: [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available from: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
-
PubMed Central (PMC). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Available from: [Link]
-
Chemtrade Logistics. Safety Data Sheet Sodium Nitrite. Available from: [Link]
-
Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available from: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
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- 12. Copper(I) Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Strategic Synthesis & Optimization of 5-Chloro-1H-pyrazole-4-carboxamide Derivatives
Application Note & Protocol Guide | Version 2.1
Executive Summary & Biological Significance
The 5-chloro-1H-pyrazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the pharmacophore for T-type calcium channel blockers (e.g., Takeda’s programs), FGFR inhibitors, and various agrochemicals.[1][2] The C5-chloro substituent is electronically critical: it modulates the acidity of the N-H proton and serves as a versatile handle for subsequent nucleophilic aromatic substitution (
This application note details a robust, scalable synthetic route for these derivatives. Unlike generic procedures, this guide focuses on Strategy A (Ring Construction
Strategic Retrosynthesis & Workflow
The most reliable industrial route disconnects the target amide back to a 5-hydroxypyrazole precursor. This avoids the instability often associated with forming the pyrazole ring after amidation.[1]
Experimental Workflow (DOT Visualization)
Figure 1: Step-wise synthetic workflow highlighting the critical chlorination control point.
Detailed Experimental Protocols
Phase 1: Pyrazole Ring Construction (Knorr-Type Cyclization)
Objective: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate. Rationale: We utilize diethyl ethoxymethylenemalonate (EMME) as a 1,3-dielectrophile.[1][2] Reaction with hydrazine is highly regioselective for the 5-hydroxy tautomer (often existing as the pyrazolone in solid state).[1][2]
Protocol:
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Reagents: Charge EMME (21.6 g, 100 mmol) and absolute ethanol (100 mL).
-
Addition: Add hydrazine hydrate (80%, 6.2 mL, 100 mmol) dropwise over 15 minutes at room temperature. Note: Exothermic reaction.[1]
-
Reflux: Heat the mixture to reflux (
) for 3–4 hours. Monitor via TLC (EtOAc/Hexane 1:1). The product usually crashes out as a white solid upon cooling.[1] -
Isolation: Cool to
. Filter the precipitate, wash with cold ethanol ( ), and dry under vacuum.
Phase 2: Deoxygenative Chlorination (The "Vilsmeier" Condition)
Objective: Conversion of C5-OH to C5-Cl.[1][2]
Mechanism: This is not a simple substitution. It proceeds via a Vilsmeier-Haack type intermediate where DMF acts as a catalyst to activate
Safety Warning:
Protocol:
-
Setup: Flame-dried 250 mL RBF under Argon atmosphere.
-
Reagents: Suspend Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate (10 g, 64 mmol) in
(30 mL, excess). -
Catalyst: Add anhydrous N,N-Dimethylformamide (DMF) (0.5 mL) dropwise.
-
Reaction: Heat to reflux (
) for 4–6 hours. The suspension will turn into a clear yellow/orange solution. -
Quenching (CRITICAL):
-
Extraction: Extract with DCM (
). Wash combined organics with Sat. and Brine.[3] Dry over .[3]
Phase 3: Amidation & Diversification
Objective: Conversion of the ester to the target carboxamide.[1]
Route Choice: Direct aminolysis of the ester is often sluggish due to the electron-withdrawing chlorine at C5.[1] We recommend Hydrolysis
Protocol:
-
Hydrolysis: Treat the chloro-ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours. Acidify to pH 2 with 1M HCl to precipitate the 5-chloro-1H-pyrazole-4-carboxylic acid .
-
Activation: Suspend the acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and 1 drop DMF. Stir 1 hour (gas evolution). Concentrate to obtain the crude acid chloride.
-
Coupling: Dissolve the crude acid chloride in DCM. Add the desired amine (1.1 eq) and DIPEA (2.0 eq) at
.[1][2] Warm to RT. -
Purification: Silica gel chromatography (MeOH/DCM gradient).
Critical Optimization: Regioselectivity in N-Alkylation
If your target requires an
Regioselectivity Rules:
-
Basic Conditions (
): Favors the thermodynamically stable isomer, often governed by steric hindrance of the C3/C5 substituents.[1] With a small C3-H and bulky C5-Cl, alkylation may favor N1.[2] -
Recommendation: Confirm regiochemistry using NOESY NMR. The N-Methyl group will show a correlation to the C5-Cl (weak) or C3-H (strong) depending on position.[1][2]
Troubleshooting Table
| Problem | Probable Cause | Solution |
| Low Yield in Step 2 | Incomplete activation of | Ensure DMF is anhydrous; increase DMF amount to 1.0 eq if necessary. |
| Exotherm/Violent Quench | Residual | Rotovap off all excess |
| Amide Coupling Fails | Acid chloride hydrolysis. | Ensure DCM is anhydrous; use Oxalyl Chloride instead of Thionyl Chloride for milder activation. |
| N1/N2 Isomer Mixture | Tautomeric equilibration. | Separate isomers via column chromatography; N1 isomer is usually less polar.[1] |
References
-
Synthesis of Pyrazole Derivatives: Al-Qawasmeh, R. A., et al. "Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes."[1][2][4] Jordan Journal of Chemistry, 2020.[1] Link
-
Chlorination Mechanism: Amin, S., et al.[1][5][6] "A review on synthetic procedures and applications of phosphorus oxychloride (POCl3)." Phosphorus, Sulfur, and Silicon and the Related Elements, 2020.[1][5] Link[1][2]
-
Regioselective Synthesis: Frizler, M., et al. "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates."[1][2][7] Molecules, 2012.[1] Link
-
Biological Application (Takeda): Fuchino, K., et al. "Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors."[1][2] Bioorganic & Medicinal Chemistry, 2006.[1] Link
-
General Protocol: BenchChem Application Notes. "Synthesis of 1H-Pyrazole-5-carboxamide Derivatives." Link
Sources
- 1. Synthesis of novel calcium channel blockers with ACE2 inhibition and dual antihypertensive/anti-inflammatory effects: A possible therapeutic tool for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 5. researchgate.net [researchgate.net]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Quantification of 5-Chloro-1H-pyrazole-4-carboxylic acid: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Strategies
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 5-Chloro-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds[1]. Recognizing the critical need for accurate measurement in process monitoring, quality control, and metabolic studies, we present two definitive protocols. The first employs High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine, high-throughput analysis. The second utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for ultra-sensitive, selective quantification in complex sample matrices. Each protocol is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility[2][3][4].
Introduction and Analytical Rationale
5-Chloro-1H-pyrazole-4-carboxylic acid is a heterocyclic building block whose purity and concentration are critical process parameters. Its quantification presents a distinct analytical challenge due to its high polarity and acidic nature, which can lead to poor retention and peak shape on traditional reversed-phase chromatography columns[5][6].
The core analytical challenge is to achieve sufficient retention on a non-polar stationary phase. This is overcome by suppressing the ionization of the carboxylic acid functional group. By operating the mobile phase at a pH below the analyte's pKa, the compound exists predominantly in its neutral, less polar form, thereby increasing its affinity for the reversed-phase column and enabling robust separation.
This guide provides a dual-method approach to empower researchers with the flexibility to select the optimal technique based on their specific requirements for sensitivity, selectivity, and sample complexity.
Physicochemical Properties of the Analyte
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂ | [7] |
| Molecular Weight | 160.56 g/mol | [7] |
| Appearance | White to off-white solid | N/A |
| Polarity | High | Inferred from structure |
| Acidity (pKa) | ~3-4 (Estimated) | Inferred from carboxylic acid group |
General Workflow for Method Development and Validation
The development of a reliable analytical method is a systematic process. It begins with understanding the analyte's properties and culminates in a fully validated protocol fit for its intended purpose. This workflow ensures the final method is accurate, precise, and robust.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
synthetic routes to 1,3,5-substituted pyrazoles using 5-Chloro-1H-pyrazole-4-carboxylic acid
This Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the strategic functionalization of 5-Chloro-1H-pyrazole-4-carboxylic acid .
This scaffold is a "privileged structure" in drug discovery, serving as a precursor for kinase inhibitors (e.g., pyrazolo[3,4-d]pyrimidines) and agrochemicals. While the starting material naturally predisposes towards 1,4,5-substitution , this guide details the synthetic maneuvers—specifically regioselective alkylation , cross-coupling , and decarboxylation —required to access 1,3,5-substituted architectures.
Strategic Overview & Retrosynthetic Logic
The transformation of 5-chloro-1H-pyrazole-4-carboxylic acid (1 ) into a 1,3,5-substituted pyrazole library requires navigating three critical "decision nodes":
-
N-Alkylation Regiochemistry (Node A): The starting material exists as a tautomer (
-pyrazole). Introduction of the substituent at Nitrogen determines whether the chlorine atom resides at position 5 (desired for 1,3,5-pattern via C5 functionalization) or position 3. -
The Chlorine Handle (Node B): The C-Cl bond is a versatile electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or
reactions, allowing the installation of . -
The C4-Carboxyl Switch (Node C): To achieve a strict 1,3,5-substitution pattern (where C4 is H), the C4-carboxylic acid must be removed via protodecarboxylation . Alternatively, it can be retained as a handle for 1,4,5-substitution.
Synthetic Pathway Diagram
The following flowchart illustrates the divergent pathways to access 1,5-disubstituted and 1,3,5-trisubstituted pyrazoles.
Caption: Divergent synthesis map showing the route from 5-chloro-4-COOH pyrazole to 1,3,5-trisubstituted derivatives via regioselective alkylation and decarboxylation.
Detailed Experimental Protocols
Protocol A: Regioselective N-Alkylation
Objective: Install the
Reagents:
-
Starting Material: Ethyl 5-chloro-1H-pyrazole-4-carboxylate (Esterification of the acid is recommended prior to alkylation to avoid zwitterionic complications).
-
Alkyl Halide (
): 1.2 equivalents. -
Base:
(mild) or (strong). -
Solvent: DMF (polar aprotic promotes
) or Acetone.
Procedure:
-
Esterification (Pre-step): Reflux 5-chloro-1H-pyrazole-4-carboxylic acid (1.0 eq) in Ethanol with catalytic
(0.1 eq) for 6 hours. Concentrate and neutralize to obtain the ethyl ester. -
Alkylation: Dissolve the ester (1.0 eq) in anhydrous DMF (0.2 M).
-
Add
(2.0 eq) and stir at RT for 15 min. -
Add Alkyl Halide (1.2 eq) dropwise.
-
Stir at 60°C for 4–12 hours (monitor by TLC/LCMS).
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Note: The 1-alkyl-5-chloro isomer typically elutes after the 1-alkyl-3-chloro isomer on silica due to polarity differences, but this must be verified by NOE NMR (Nuclear Overhauser Effect) between
and (no signal) vs and (strong signal for the 3-chloro isomer where C5 is H).
-
Protocol B: C5-Functionalization via Suzuki-Miyaura Coupling
Objective: Replace the C5-Chlorine with an Aryl/Heteroaryl group (
Reagents:
-
Substrate: 1-Alkyl-5-chloro-pyrazole-4-carboxylate.
-
Boronic Acid (
): 1.5 eq.[1] -
Catalyst:
(2 mol%) + XPhos (4 mol%) OR commercially available . -
Base:
(3.0 eq) or . -
Solvent: 1,4-Dioxane/Water (4:1).
Procedure:
-
Charge a microwave vial or pressure tube with the chloropyrazole (1.0 eq), boronic acid (1.5 eq), and base (3.0 eq).
-
Add Solvent (degassed).
-
Add Catalyst under Argon flow.
-
Reaction: Heat at 100°C (oil bath) or 120°C (Microwave) for 2–4 hours.
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
-
Result:1-Alkyl-5-Aryl-pyrazole-4-carboxylate .
-
Protocol C: Decarboxylation (The "1,3,5" Gateway)
Objective: Remove the C4-Carboxyl group to access the 1,3,5-substitution pattern (where C4 is H). Method: Thermal protodecarboxylation is effective for electron-deficient heterocycles.
Procedure:
-
Hydrolysis: Treat the ester from Protocol B with
(3 eq) in THF/H2O (1:1) at 60°C for 2h. Acidify to pH 3 to precipitate the carboxylic acid. Isolate by filtration.[2] -
Decarboxylation:
-
Method A (Thermal): Dissolve the acid in Quinoline. Add catalytic Copper powder (0.1 eq). Heat to 180–200°C for 2 hours.
-
Method B (Microwave - Green): Suspend the acid in NMP or DMSO. Heat in a microwave reactor at 200°C for 30 mins.
-
-
Workup: Pour into dilute HCl (to remove quinoline/solubilize copper). Extract with EtOAc.
-
Result:1-Alkyl-5-Aryl-1H-pyrazole . (Note: Position 3 is H, Position 4 is H).
-
Protocol D: Late-Stage C3-Functionalization (Optional)
Objective: Introduce
-
Alternative Strategy: If
is required, it is often synthetically more efficient to start with a 1,3-dicarbonyl precursor rather than 5-chloro-4-COOH pyrazole. However, if using this scaffold, C-H activation using Ruthenium or Palladium catalysis directed by the N1 substituent or the C5 aryl group is the frontier method.
Data Summary & Troubleshooting
Reaction Conditions Table
| Transformation | Reagents | Temp/Time | Typical Yield | Critical Success Factor |
| Esterification | EtOH, | 80°C / 6h | >90% | Removal of water drives equilibrium. |
| N-Alkylation | 60°C / 4h | 60-80% | Isomer separation (Flash Chrom). Verify regiochem by NOE. | |
| Suzuki Coupling | 100°C / 2h | 70-90% | Degassing solvents is crucial to prevent homocoupling. | |
| Decarboxylation | Cu, Quinoline | 190°C / 2h | 50-70% | High temp required; ensure efficient reflux condensation. |
Troubleshooting Guide
-
Problem: Low yield in Suzuki coupling.
-
Cause: Deactivation by the adjacent Nitrogen lone pair or steric hindrance from the ester.
-
Fix: Switch to SPhos-Pd-G2 catalyst or increase temperature to 120°C in microwave.
-
-
Problem: Inseparable N-alkylation isomers.
-
Fix: Change solvent to Toluene/Phase Transfer Catalyst or use a specific bulky base (
) to enhance steric discrimination.
-
-
Problem: Decarboxylation fails or chars.
-
Fix: Use Ag2CO3 (10 mol%) and AcOH (10 mol%) in DMSO at 120°C as a milder alternative to Cu/Quinoline.
-
References
-
Regioselective Synthesis of 1-Substituted Pyrazoles
- Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- Source: PubMed Central / J. Braz. Chem. Soc.
-
URL:[Link]
-
Suzuki-Miyaura Coupling of Chloropyrazoles
- Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Source: NIH / J Org Chem.
-
URL:[Link]
- Title: Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Sources
Application Notes and Protocols for the Functionalization of 5-Chloro-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The compound 5-Chloro-1H-pyrazole-4-carboxylic acid is a particularly valuable starting material. The presence of three key functional handles—the carboxylic acid, the chloro group, and the reactive N-H site—provides a rich platform for chemical diversification, enabling the exploration of extensive chemical space in drug discovery programs.[4]
This guide provides a detailed exploration of methods to functionalize the carboxylic acid group of 5-Chloro-1H-pyrazole-4-carboxylic acid. We will delve into three primary transformations: esterification, amidation (via both acyl chloride formation and direct coupling), and the synthesis of the key acyl chloride intermediate. The protocols are designed to be robust and reproducible, and the accompanying notes offer insights into the rationale behind procedural choices, potential challenges, and strategies for success.
I. Esterification: The Fischer-Speier Approach
The most direct method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. This acid-catalyzed reaction with an alcohol is an equilibrium process.[5] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved by using the alcohol as the solvent (a large excess) or by removing the water that is formed during the reaction.[5]
Expertise & Experience: Causality Behind Experimental Choices
For a substrate like 5-Chloro-1H-pyrazole-4-carboxylic acid, the pyrazole ring is relatively stable to acidic conditions, making Fischer esterification a suitable choice. The electron-withdrawing nature of both the chloro group and the pyrazole ring can slightly decrease the nucleophilicity of the carbonyl oxygen, potentially slowing the initial protonation step. Therefore, using a strong acid catalyst like sulfuric acid and ensuring anhydrous conditions are crucial for driving the reaction to completion. The choice of alcohol will directly influence the reaction time and temperature; for simple primary alcohols like methanol and ethanol, refluxing for several hours is typically sufficient.
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer-Speier Esterification.
Protocol 1: Synthesis of Ethyl 5-Chloro-1H-pyrazole-4-carboxylate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5-Chloro-1H-pyrazole-4-carboxylic acid | 1.0 | 160.53 | 10 | 1.61 g |
| Ethanol (absolute, anhydrous) | Solvent | 46.07 | - | 50 mL |
| Sulfuric Acid (conc.) | Catalyst | 98.08 | ~0.5 | ~3 drops (50 µL) |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-1H-pyrazole-4-carboxylic acid (1.61 g, 10 mmol).
-
Add absolute ethanol (50 mL). Stir the suspension.
-
Carefully add concentrated sulfuric acid (approx. 3 drops) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude ester by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Trustworthiness (Self-Validation): The identity and purity of the resulting ester, ethyl 5-chloro-1H-pyrazole-4-carboxylate, can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. For a related compound, ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, the identity was confirmed by NMR.[6] The expected ¹H NMR spectrum should show a characteristic triplet and quartet for the ethyl group, alongside the pyrazole proton signal.
II. Amidation: Crafting Bioactive Carboxamides
Amide bond formation is one of the most critical reactions in drug development. For 5-Chloro-1H-pyrazole-4-carboxylic acid, two primary strategies are recommended: a robust two-step process via an acyl chloride intermediate and a milder, direct one-pot coupling using modern reagents.
Strategy A: Acyl Chloride Formation and Subsequent Amination
This classic and highly effective method involves activating the carboxylic acid by converting it to a more reactive acyl chloride. This intermediate is then reacted with the desired amine to form the amide. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7]
Expertise & Experience: The Choice of Chlorinating Agent
While thionyl chloride is effective, it is a hazardous substance that reacts violently with water and requires careful handling in a well-ventilated fume hood.[8][9] An alternative is oxalyl chloride, which often provides cleaner reactions and is used with a catalytic amount of DMF. For pyrazole systems, it is important to note that unexpected side reactions can occur. For instance, refluxing 5-hydroxypyrazole-4-carboxylates in thionyl chloride can lead to dimerization rather than the expected chlorination.[5] Although our substrate has a chloro-substituent at the 5-position and not a hydroxyl group, this highlights the importance of carefully controlling reaction conditions and monitoring the reaction progress. The formation of the acyl chloride is generally rapid and can be used in the next step without purification.
Experimental Workflow: Two-Step Amidation via Acyl Chloride
Caption: Workflow for amidation via an acyl chloride intermediate.
Protocol 2: Synthesis of 5-Chloro-1H-pyrazole-4-carbonyl chloride
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5-Chloro-1H-pyrazole-4-carboxylic acid | 1.0 | 160.53 | 10 | 1.61 g |
| Thionyl Chloride (SOCl₂) | 2.0 | 118.97 | 20 | 1.46 mL |
| N,N-Dimethylformamide (DMF) | Catalyst | 73.09 | - | 1 drop |
| Toluene (anhydrous) | Solvent | - | - | 20 mL |
Procedure:
-
SAFETY FIRST: Perform this reaction in a certified chemical fume hood. Thionyl chloride is corrosive and toxic, and the reaction evolves HCl and SO₂ gases. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]
-
To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 5-Chloro-1H-pyrazole-4-carboxylic acid (1.61 g, 10 mmol) and anhydrous toluene (20 mL).
-
Add one drop of DMF.
-
Slowly add thionyl chloride (1.46 mL, 20 mmol) dropwise at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 110°C) for 2 hours. The suspension should become a clear solution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude 5-Chloro-1H-pyrazole-4-carbonyl chloride is a solid or oil and is typically used immediately in the next step without further purification.
Protocol 3: Synthesis of N-Benzyl-5-chloro-1H-pyrazole-4-carboxamide
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5-Chloro-1H-pyrazole-4-carbonyl chloride | 1.0 | 178.98 | 10 | ~1.79 g (crude) |
| Benzylamine | 1.1 | 107.15 | 11 | 1.18 g (1.2 mL) |
| Triethylamine (Et₃N) | 1.5 | 101.19 | 15 | 2.09 mL |
| Dichloromethane (DCM, anhydrous) | Solvent | - | - | 30 mL |
Procedure:
-
Dissolve the crude acyl chloride from Protocol 2 in anhydrous DCM (30 mL) in a flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.
-
In a separate vial, dissolve benzylamine (1.2 mL, 11 mmol) and triethylamine (2.09 mL, 15 mmol) in anhydrous DCM (10 mL).
-
Add the amine solution dropwise to the cold acyl chloride solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM (30 mL) and wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to afford the pure amide.
Strategy B: Direct One-Pot Amidation with Coupling Reagents
Modern peptide coupling reagents provide a milder and often more convenient one-pot method for amide bond formation, avoiding the need to handle hazardous reagents like thionyl chloride. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are highly efficient.[10]
Expertise & Experience: Choosing the Right Coupling System
The EDC/HOBt system is a cost-effective and widely used combination. The reaction proceeds through a reactive HOBt ester intermediate.[10] The addition of a base like N,N-Diisopropylethylamine (DIPEA) is necessary to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid. Urinium-based reagents like HATU are extremely powerful but are also known sensitizers and should be handled with care to avoid skin contact and inhalation.[11] For electron-deficient pyrazole carboxylic acids, a potent coupling reagent like HATU can be particularly effective in achieving high yields in short reaction times.
Experimental Workflow: One-Pot Amidation with a Coupling Reagent
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 9. Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. people.uniurb.it [people.uniurb.it]
Troubleshooting & Optimization
purification of crude 5-Chloro-1H-pyrazole-4-carboxylic acid by recrystallization
This guide serves as a comprehensive technical support resource for the purification of 5-Chloro-1H-pyrazole-4-carboxylic acid . It is designed for organic chemists and process engineers encountering purity issues such as colored impurities, oiling out, or residual starting materials.
Chemical Profile & Solubility Intelligence
Before initiating purification, it is critical to understand the physicochemical behavior of the target molecule. 5-Chloro-1H-pyrazole-4-carboxylic acid is an amphoteric heterocyclic acid. Its behavior is dominated by the acidic carboxyl group (
| Parameter | Characteristic | Implication for Purification |
| Molecular Structure | 4-COOH, 5-Cl, 1H-pyrazole core | Capable of H-bonding; high melting point solid.[1] |
| Tautomerism | Exists in equilibrium (3-Cl vs. 5-Cl) in solution | Do not attempt to separate tautomers; treat as a single species. |
| Solubility (Water) | Low (Neutral pH) | Precipitates upon acidification. |
| Solubility (Base) | High (pH > 8) | Forms soluble carboxylate salts (Method A). |
| Solubility (Organic) | Soluble in EtOH, MeOH, THF | Good for thermal recrystallization (Method B). |
| Key Impurities | 5-Chloro-4-formylpyrazole (Aldehyde), Decarboxylated chloropyrazoles | Aldehydes and neutral pyrazoles are non-acidic and can be removed via base extraction. |
Primary Purification Protocols
Method A: Acid-Base Reprecipitation (The "Cleaning" Step)
Recommended for crude material with <95% purity or significant colored impurities.
This method leverages the acidity of the carboxylic acid to separate it from neutral impurities (unreacted aldehydes, decarboxylated byproducts) which do not form salts at moderate pH.
Protocol:
-
Dissolution: Suspend the crude solid in 10% aqueous NaOH (approx. 5-7 mL per gram of solid). Stir until fully dissolved.
-
Checkpoint: The solution should be homogenous. If solids remain, these are likely neutral impurities.
-
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble neutral byproducts.
-
Charcoal Treatment (Optional): If the solution is dark (orange/brown), add activated carbon (5 wt%), stir for 30 mins at 50°C, and filter hot.
-
Precipitation: Cool the filtrate to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring.
-
Target pH: Adjust to pH 1–2. The product will precipitate as a thick white/off-white solid.
-
-
Isolation: Filter the solid, wash with ice-cold water (to remove NaCl), and dry.
Method B: Thermal Recrystallization (The "Polishing" Step)
Recommended for material >95% purity to achieve analytical grade (>99%).
Solvent System: Ethanol/Water (Solvent/Anti-solvent) or Acetonitrile.
Protocol:
-
Reflux: Suspend the semi-pure acid in minimal Ethanol (95%) . Heat to reflux (
). -
Saturation: Add ethanol dropwise until the solid just dissolves.
-
Anti-Solvent Addition: While maintaining reflux, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of ethanol to clear the solution again.
-
Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (2–3 hours). Then cool to 0°C in an ice bath.
-
Harvest: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.
Visualized Workflow (Method A)
The following diagram illustrates the logic flow for the Acid-Base purification, critical for removing synthesis byproducts like aldehydes.
Caption: Logical workflow for removing neutral impurities via Acid-Base Reprecipitation.
Troubleshooting & FAQs
Q: The product "oils out" instead of crystallizing. What is happening?
A: Oiling out occurs when the compound separates as a liquid droplet before organizing into a crystal lattice. This is common with chlorinated heterocycles.
-
Cause: The solution is too concentrated, or the cooling rate is too fast.
-
Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of extra solvent (Ethanol).
-
Seed the solution: Add a tiny crystal of pure product to the hot solution.
-
Cool very slowly (wrap the flask in a towel to insulate it).
-
Q: My product is still yellow after recrystallization. How do I remove the color?
A: Yellow coloration often comes from oxidized byproducts (e.g., diazo species or oxidized aldehydes) trapped in the crystal lattice.
-
Solution: Perform Method A (Acid-Base) again, but ensure you include the Activated Carbon step. Carbon is far more effective in the aqueous phase (alkaline solution) than in organic solvents for this compound.
Q: What is the expected yield?
A:
-
Method A: 85–90% recovery. Losses are minimal as the compound is very insoluble in acidic water.
-
Method B: 70–80% recovery. Higher purity comes at the cost of yield due to solubility in the mother liquor.
Q: How do I confirm the removal of the aldehyde impurity?
A: The aldehyde precursor (5-chloro-1H-pyrazole-4-carbaldehyde) has a distinct proton NMR signal.
-
Check: Look for a singlet around 9.5–10.0 ppm in
-NMR (DMSO- ). The pure acid should show no peak in this region, but will show a broad singlet for COOH (12.0–14.0 ppm).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24728616, Ethyl 5-chloro-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
-
University of Rochester. Purification: Recrystallization Solvents and Techniques. Retrieved from [Link]
Sources
strategies to avoid decarboxylation of 5-Chloro-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for 5-Chloro-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and actionable strategies for mitigating the common challenge of unintended decarboxylation. As a critical building block in modern synthesis, ensuring the stability of this reagent is paramount to achieving reliable and reproducible results. This document offers a series of frequently asked questions and in-depth troubleshooting guides to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation, and why is 5-Chloro-1H-pyrazole-4-carboxylic acid particularly susceptible?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). Heterocyclic carboxylic acids, including pyrazole derivatives, can be prone to this reaction, particularly under thermal stress or in the presence of certain catalysts.
The susceptibility of 5-Chloro-1H-pyrazole-4-carboxylic acid stems from the electronic nature of the pyrazole ring. The pyrazole ring is electron-deficient, which can stabilize the intermediate carbanion or radical formed upon the loss of CO₂. Furthermore, the presence of an additional electron-withdrawing chloro group can further facilitate this process under certain conditions.[1] While many simple carboxylic acids require very high temperatures to decarboxylate, the stability of the resulting 5-chloropyrazole intermediate makes this process more accessible for your compound.[2]
Q2: What are the primary factors that induce unwanted decarboxylation?
A2: The three primary factors that can inadvertently trigger the decarboxylation of 5-Chloro-1H-pyrazole-4-carboxylic acid are:
-
Elevated Temperatures: This is the most common cause. Many decarboxylation reactions are initiated by heat, which provides the necessary activation energy.[3] Reactions run at high temperatures, or even solvent removal under high heat, can lead to significant loss of material. For some heterocyclic carboxylic acids, decarboxylation can occur at temperatures ranging from 85-150 °C.[4]
-
Harsh pH Conditions: Both strongly acidic and strongly basic conditions can catalyze decarboxylation, albeit through different mechanisms.[5][6] The optimal pH for stability is typically near neutral, though this can be reaction-dependent. The carboxylate anion form, prevalent at higher pH, can be mechanistically important in some decarboxylation pathways.[7]
-
Metal Catalysts: Certain transition metals, particularly copper (Cu) and silver (Ag), are known to be effective catalysts for decarboxylation reactions.[8][9] While this is a powerful tool for synthetic chemists who want to achieve decarboxylation, their presence as contaminants or as part of a reaction design (e.g., in cross-coupling reactions) can lead to undesired product formation.[10][11]
Q3: How can I detect if decarboxylation has occurred in my reaction?
A3: The primary byproduct of decarboxylation is 5-chloro-1H-pyrazole. You can monitor for the presence of this byproduct and the consumption of your starting material using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple way to get a quick indication. The decarboxylated product will have a different Rf value (typically higher, as it is less polar) than the carboxylic acid starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method. You can monitor for the disappearance of the mass of your starting material (C₅H₃ClN₂O₂, MW: 160.54 g/mol ) and the appearance of the decarboxylated byproduct (C₄H₃ClN₂, MW: 116.54 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The proton signal for the C-H bond that replaces the carboxylic acid will be a key diagnostic peak. You will also observe the disappearance of the characteristic broad singlet for the carboxylic acid proton.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the strong, broad O-H stretch (around 3000 cm⁻¹) and the sharp C=O stretch (around 1700 cm⁻¹) of the carboxylic acid can indicate decarboxylation.[12]
Q4: What are the ideal storage conditions for 5-Chloro-1H-pyrazole-4-carboxylic acid?
A4: To ensure long-term stability, the compound should be stored in a cool, dry place, away from direct light and heat. Refrigeration is recommended. Ensure the container is tightly sealed to prevent moisture absorption.
Troubleshooting Guides
Problem: I'm experiencing low yields and observing a major byproduct in my amide coupling reaction. Is this decarboxylation?
This is a classic scenario where decarboxylation can compete with the desired reaction. If your byproduct's mass corresponds to 5-chloro-1H-pyrazole, follow this guide to troubleshoot.
Causality Analysis: Standard amide coupling reactions often involve activating the carboxylic acid. If this activated intermediate is unstable and the reaction is too slow or too hot, it can decompose via decarboxylation before the amine has a chance to react.
Solutions & Protocols:
-
Strict Temperature Control:
-
Why: Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for decarboxylation.
-
Action: Begin your reaction at 0 °C (ice bath). Add your coupling agents (e.g., EDC, HOBt) and base at this temperature. After activation, add the amine slowly at 0 °C and then allow the reaction to warm slowly to room temperature. Avoid heating unless absolutely necessary and all other options have been exhausted.
-
-
Choice of Coupling Agents & Base:
-
Why: The stability of the activated intermediate is key. Some coupling agents form more stable intermediates than others. The choice of base and its stoichiometry is also critical to avoid creating a harsh pH environment.
-
Action: Use a reliable coupling system like EDC/HOBt or HATU. Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). Use the base sparingly—just enough to neutralize any acid salts and facilitate the reaction (typically 1.1 - 2.0 equivalents).
-
-
Order of Addition:
-
Why: You want to minimize the lifetime of the highly reactive activated intermediate before it has a chance to react with the amine.
-
Action: Activate the carboxylic acid first with your coupling agent and base in an appropriate aprotic solvent (e.g., DMF, DCM). Once the activation is underway (typically 15-30 minutes at 0 °C), then add your amine. This ensures the nucleophile is present and ready to react as soon as the activated species is formed.
-
Protocol: Decarboxylation-Resistant Amide Coupling
-
Dissolve 5-Chloro-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice/water bath.
-
Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for pre-activation.
-
Add the desired amine (1.05 eq), either neat or as a solution in DMF, dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
Problem: My starting material appears to be degrading during workup or purification.
Post-reaction procedures, especially those involving heat or pH swings, can also induce decarboxylation.
Solutions:
-
Aqueous Workup:
-
Why: Extreme pH during extraction can cause degradation.
-
Action: When performing an aqueous workup, use mild acids (e.g., dilute citric acid or saturated NH₄Cl) and bases (e.g., saturated NaHCO₃) for washing. Avoid strong acids like concentrated HCl or strong bases like 1M NaOH if possible.
-
-
Solvent Removal:
-
Why: Removing high-boiling solvents like DMF or DMSO often requires heat and high vacuum, creating ideal conditions for decarboxylation.
-
Action: When using a rotary evaporator, keep the bath temperature as low as possible (ideally < 40 °C). If you must use a high-boiling solvent, consider removing the bulk of it under high vacuum and then using precipitation or chromatography to isolate the product, rather than trying to evaporate to complete dryness.
-
-
Purification:
-
Why: High temperatures during recrystallization or prolonged exposure to acidic or basic media in chromatography can be detrimental.
-
Action: For column chromatography, ensure your silica gel is neutral. If your compound is sensitive, you can add a small amount of a mild base like TEA (~0.1%) to the eluent. For recrystallization, use the lowest boiling point solvent system possible.
-
Visual Guides
To better illustrate the concepts discussed, the following diagrams outline the decarboxylation process and a logical workflow for troubleshooting.
Caption: The decarboxylation of 5-Chloro-1H-pyrazole-4-carboxylic acid.
Caption: A logical workflow for troubleshooting decarboxylation issues.
Data Summary
| Parameter | Recommendation to Avoid Decarboxylation | Rationale |
| Temperature | Maintain reaction at 0 °C to room temperature. | Reduces kinetic energy, preventing the reaction from overcoming the activation energy barrier for decarboxylation. |
| pH | Operate near neutral pH (6-8). | Avoids acid- or base-catalyzed mechanisms that can promote the loss of CO₂.[5][6] |
| Solvents | Use aprotic solvents (DCM, DMF, THF). | Polar aprotic solvents are generally good for many coupling reactions and do not directly promote decarboxylation like protic solvents can under certain conditions. |
| Catalysts | Avoid transition metals, especially Cu and Ag salts. | These metals are known to effectively catalyze decarboxylative coupling reactions and can lead to unwanted byproducts.[8][9] |
| Workup | Use mild buffers (e.g., sat. NH₄Cl, sat. NaHCO₃). | Prevents exposure to harsh pH conditions that can cause degradation of the product or remaining starting material. |
| Purification | Use low-heat solvent removal (< 40 °C). | Minimizes thermal stress on the molecule, which is a primary driver of decarboxylation.[4] |
References
- European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
- Google Patents. (2019). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. [Link]
-
MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
- Google Patents. (2015). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
-
ACS Publications. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. [Link]
-
ResearchGate. (2025). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. [Link]
-
Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. [Link]
-
ResearchGate. (2013). Thermal decarboxylation depends on the pH?. [Link]
-
Royal Society of Chemistry. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. [Link]
-
ResearchGate. (2016). Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids?. [Link]
-
PubMed. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2.... [Link]
-
Amerigo Scientific. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
-
YouTube. (2025). Decarboxylation of Carboxylic Acids. [Link]
-
Royal Society of Chemistry. (2025). Decarboxylative photocatalytic transformations. [Link]
-
PubMed. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. [Link]
-
Reddit. (2015). Why might the rate of a decarboxylation reaction be pH dependent?. [Link]
-
PubMed Central. (n.d.). Single Electron Activation of Aryl Carboxylic Acids. [Link]
-
MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
ACS Publications. (n.d.). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. [Link]
-
ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). [Link]
-
YouTube. (2025). Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids. [Link]
-
Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Decarboxylation [organic-chemistry.org]
- 9. Single Electron Activation of Aryl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
monitoring the progress of 5-Chloro-1H-pyrazole-4-carboxylic acid synthesis by TLC or LC-MS
Status: Operational
Topic: Synthesis Monitoring (TLC & LC-MS)
Target Molecule: 5-Chloro-1H-pyrazole-4-carboxylic acid
Context: Vilsmeier-Haack Formylation
Introduction: The Monitoring Challenge
Synthesizing 5-Chloro-1H-pyrazole-4-carboxylic acid typically involves a two-stage workflow:
-
Vilsmeier-Haack Cyclization: Conversion of a hydrazone or pyrazolone precursor into 5-chloro-1H-pyrazole-4-carbaldehyde .
-
Oxidation: Conversion of the aldehyde to the carboxylic acid (e.g., via Pinnick or Permanganate oxidation).
Why this is difficult to monitor:
-
Polarity Shift: The transition from a neutral aldehyde to an ionizable carboxylic acid drastically changes retention behavior.
-
Silica Interactions: The pyrazole NH and the carboxylic acid moiety both interact strongly with silica silanols, causing severe streaking on TLC plates.
-
Ionization Ambiguity: In LC-MS, the molecule is amphoteric (basic pyrazole N, acidic COOH), complicating the choice of ionization mode (ESI+ vs ESI-).
Module 1: TLC Troubleshooting (The "Quick Check")
Q1: My product spot is streaking/tailing badly. How do I fix this?
Diagnosis: This is the "Acid Effect." The carboxylic acid proton H-bonds with the silica gel, preventing a clean partition. Solution: You must suppress the ionization of the carboxylic acid and mask the silanols.
-
The Fix: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to your mobile phase.
-
Recommended Eluent: DCM : MeOH : AcOH (95 : 4 : 1) or Hexane : EtOAc : AcOH (50 : 49 : 1).
Q2: I cannot separate the Aldehyde intermediate from the Acid product.
Diagnosis: In standard non-polar solvents, the acid may stick to the baseline while the aldehyde moves, but if the polarity is too high, they co-elute near the solvent front. Solution: Exploit the pKa difference.
-
Protocol:
-
Spot the reaction mixture.
-
Elute with a non-acidic solvent first (e.g., Hexane:EtOAc 3:1). The Aldehyde will move (Rf ~0.4-0.6); the Acid will stay at the baseline (Rf ~0.0).
-
To confirm the acid, run a second plate with DCM:MeOH:AcOH. The Acid will move to Rf ~0.3.
-
Visualization Workflow (Decision Tree)
Caption: Logic flow for optimizing TLC separation of Pyrazole Acids.
Module 2: LC-MS Troubleshooting (The "Deep Dive")
Q3: Should I use Positive (ESI+) or Negative (ESI-) mode?
Recommendation: Use Negative Mode (ESI-) for the Acid, Positive Mode (ESI+) for the Aldehyde.
-
Reasoning:
-
Aldehyde (Intermediate): Protonation of the pyrazole nitrogen is favorable. Look for
. -
Carboxylic Acid (Product): Deprotonation of the -COOH group is highly favorable (
). While ESI+ works, ESI- often provides a cleaner background and higher sensitivity for small acidic molecules.
-
Q4: How do I confirm the Chlorine atom is intact?
Diagnosis: Harsh oxidation conditions (e.g., KMnO4 with heat) can sometimes hydrolyze the Chlorine to an -OH group. Validation: Check the Isotope Pattern.
-
Chlorine Signature: Chlorine exists as
(75%) and (25%). -
The Look: You must see a "M" peak and an "M+2" peak with a 3:1 intensity ratio .
-
If the ratio is 1:1, you have lost the Cl or have a bromine contaminant.
-
If there is no M+2 peak, you have hydrolyzed the Cl to OH.
-
Q5: The Acid peak is splitting or has broad tailing.
Cause: pH mismatch on the column. Solution: Ensure your mobile phase is acidic (0.1% Formic Acid). This keeps the carboxylic acid protonated (neutral) during the run, allowing it to interact with the C18 chain. If the pH is neutral, the acid ionizes and elutes too early or tails.
LC-MS Logic Map
Caption: LC-MS workflow for verifying oxidation and structural integrity.
Module 3: Synthesis Data & Protocols
Quantitative Reference Table
| Component | Formula | MW ( g/mol ) | Expected ESI+ (m/z) | Expected ESI- (m/z) | TLC Rf (DCM:MeOH 95:5) |
| Precursor (Aldehyde) | C | 130.53 | 131.0 / 133.0 | Weak Signal | 0.60 |
| Target (Acid) | C | 146.53 | 147.0 / 149.0 | 145.0 / 147.0 | 0.15 (Streaks without acid) |
| Hydrolysis Impurity | C | 128.09 | 129.1 | 127.1 | 0.05 |
Standardized Monitoring Protocol
1. Sampling:
-
Take 50
L of reaction mixture. -
Quench into 200
L of Acetonitrile:Water (1:1) . Do not quench into pure water as the product may precipitate.
2. LC-MS Method:
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 1.8
m. -
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
3. Success Criteria:
-
Disappearance of the Aldehyde peak (Rt ~ 3.2 min).
-
Appearance of the Acid peak (Rt ~ 2.5 min - elutes earlier due to polarity).
-
Crucial: Retention of the 3:1 Chlorine isotope pattern in the product peak.
References
-
PubChem. 5-Chloro-1H-pyrazole-4-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
-
Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023. [Link]
-
Waters Corporation. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (Application Note regarding acidic heterocycles). [Link][2][3]
-
Sielc Technologies. Separation of Pyrazole Carboxylic Acids on Newcrom R1 HPLC column.[Link]
Sources
effect of pH on the synthesis and stability of 5-Chloro-1H-pyrazole-4-carboxylic acid
This technical guide addresses the critical impact of pH on the synthesis, isolation, and long-term stability of 5-Chloro-1H-pyrazole-4-carboxylic acid . It is designed for researchers requiring precise control over impurity profiles and yield optimization.
Topic: pH-Dependent Synthesis & Stability Protocols
Executive Summary
The synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid typically proceeds via a Vilsmeier-Haack formylation/chlorination sequence followed by oxidation. pH control is the single most critical variable in this workflow. It governs three competing mechanisms:
-
Nucleophilic Aromatic Substitution (
): High pH risks hydrolyzing the 5-Chloro group back to a hydroxyl (pyrazolone). -
Decarboxylation: Low pH (especially at elevated temperatures) accelerates the loss of the C4-carboxyl group.
-
Solubility/Precipitation: The amphoteric nature of the pyrazole core requires precise isoelectric point (pI) targeting for isolation.
Module 1: Synthesis & Reaction Optimization
Q1: My Vilsmeier-Haack reaction yield is good, but I am losing the 5-Chloro substituent during workup. What is happening?
Diagnosis: You are likely quenching the reaction at a pH that is too basic (
-
The Risk: In the presence of strong bases (
, ) or even excess carbonate at high temperatures, the 5-Chloro group becomes susceptible to nucleophilic attack by hydroxide ions ( ), reverting the molecule to the starting 5-pyrazolone derivative. -
The Fix: Quench the Vilsmeier intermediate into ice water and neutralize with Sodium Acetate or mild Sodium Bicarbonate to a target pH of 7.0–7.5 . Avoid strong caustic bases during the quench.
Q2: During the oxidation of the aldehyde to the carboxylic acid, I observe significant tar formation. How do I control this?
Diagnosis: Uncontrolled pH during the oxidation step (e.g.,
-
If using Permanganate (
): This reaction generates hydroxide ( ) as a byproduct. As pH rises, the aldehyde can undergo Cannizzaro disproportionation or aldol-like polymerizations (tar).-
Protocol Adjustment: Buffer the reaction with Magnesium Sulfate (
) or maintain a pH of 6–8 using a phosphate buffer.
-
-
If using Pinnick Oxidation (
): This requires a scavenger (e.g., 2-methyl-2-butene) and mild acid. Ensure the pH does not drop below 3.0 to prevent premature decarboxylation if the reaction heats up.
Visualization: Synthesis Pathway & pH Checkpoints
The following flowchart illustrates the critical pH control points in the standard synthesis route.
Caption: Critical pH control points during the conversion of Pyrazolone to 5-Chloropyrazole-4-carboxylic acid.
Module 2: Stability & Storage Troubleshooting
Q3: We detected impurities consistent with 'de-carboxylated' product in our stability samples. Is this pH-related?
Yes. This is the primary degradation pathway in acidic media. The Science: Pyrazole-4-carboxylic acids are structurally predisposed to thermal decarboxylation. This mechanism is acid-catalyzed.[1]
-
Protonation: The carbonyl oxygen is protonated in low pH environments (
). -
Resonance: The pyrazole ring acts as an electron sink, facilitating the cleavage of the C-C bond and release of
. -
Result: Formation of 5-Chloro-1H-pyrazole (an inactive impurity).[2]
Storage Recommendation:
-
Store the solid substance in a cool, dry place.
-
If in solution, maintain a pH of 5.0–7.0 .
-
Avoid: Storing in 0.1M HCl or similar acidic matrices for extended periods, especially above room temperature.
Q4: Can I store the stock solution in a basic buffer (pH 10)?
Not recommended for long durations.
While the carboxylate salt (formed at pH > 5) protects against decarboxylation, extreme basicity (
Module 3: Isolation & Purification
Q5: What is the optimal pH for precipitating the final product?
To maximize yield and purity, you must target the molecule's solubility minimum.
Key Data Points:
-
pKa (Carboxylic Acid): ~3.5 – 3.8
-
pKa (Pyrazole NH): ~13.0 (Weakly acidic)
Protocol:
-
Dissolution: The crude product is likely soluble as a salt at pH 8–9.
-
Precipitation: Slowly acidify with dilute HCl.
-
The Sweet Spot: The product will begin to precipitate as you pass the pKa. Target a final pH of 2.5 – 3.0 .
-
Why not pH 1.0? Extremely low pH increases the solubility of the protonated pyrazolium species (
) and risks decarboxylation during drying. -
Why not pH 5.0? You will leave significant product in solution as the carboxylate anion (
).
-
Summary of pH-Dependent Behaviors
| pH Range | Dominant Species | Stability Risk | Process Relevance |
| < 2.0 | Cationic ( | High: Decarboxylation ( | Avoid prolonged exposure/heat. |
| 2.5 – 3.5 | Neutral ( | Stable (Precipitation Zone) | Target pH for Isolation. |
| 4.0 – 8.0 | Neutral ( | Stable (Solution State) | Ideal for buffers/storage. |
| > 10.0 | Anionic ( | High: Dechlorination ( | Avoid during workup. |
Visualization: Stability Map
The diagram below maps the "Safe Zone" for handling this molecule.
Caption: Stability profile of 5-Chloro-1H-pyrazole-4-carboxylic acid across the pH spectrum.
References
-
Popov, A. V., et al. (2019). "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019(v), 27-30.
- Supports the Vilsmeier-Haack mechanism for simultaneous chlorination and formyl
-
Maggio, B., et al. (2008). "Decarboxylation of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid." European Journal of Medicinal Chemistry, 43, 2386-2394.[3]
- Provides mechanistic evidence for the thermal and acidic decarboxyl
-
BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives."
- General protocols for pyrazole carboxylic acid isolation and acidific
-
PubChem. (2025).[4] "5-Chloro-1H-pyrazole-3-carboxylic acid Compound Summary."
-
Source for physicochemical properties and safety data.[4]
-
Sources
- 1. web.viu.ca [web.viu.ca]
- 2. researchgate.net [researchgate.net]
- 3. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. 5-chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 44607726 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming low conversion rates in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis Optimization Ticket ID: PYR-SYN-001 Subject: Troubleshooting Low Conversion & Regioselectivity in Pyrazole Formation Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Overview: The "Hidden" Equilibrium
Welcome to the Pyrazole Synthesis Support Center. If you are reading this, your TLC likely shows a persistent intermediate, or your crude NMR indicates a mixture of uncyclized hydrazone and starting material.
The Core Problem: The classic Knorr synthesis (1,3-dicarbonyl + hydrazine) is deceptively simple. While the initial formation of the hydrazone (C=N bond) is generally fast, the subsequent cyclization and dehydration to form the aromatic pyrazole core is often the rate-determining step. In difficult substrates (bulky or electron-deficient), the reaction stalls at the 5-hydroxy-pyrazoline intermediate or reverts to starting materials due to water accumulation.
This guide moves beyond standard textbook procedures to field-proven "rescue" protocols used in high-throughput medicinal chemistry.
Part 1: Diagnostic Workflow
Before altering your reaction, diagnose the failure mode using the logic tree below.
Caption: Logic flow for diagnosing pyrazole synthesis failures based on intermediate stability and conversion.
Part 2: Technical Deep Dives & Protocols
Module A: The "Hydrazine Wall" (Stalled Dehydration)
Symptom: The reaction forms a hydrazone (observable by LCMS) but refuses to aromatize. Mechanism: The elimination of water to form the aromatic ring is reversible. Under neutral conditions, the 5-hydroxy-pyrazoline intermediate is surprisingly stable.
Protocol 1: The Acid-Catalyzed "Push"
Why it works: Protonation of the hydroxyl group on the intermediate converts it into a better leaving group (
-
Standard Setup: Dissolve 1,3-diketone (1.0 equiv) and hydrazine salt (1.1 equiv) in Ethanol (0.5 M).
-
The Modification: Add Acetic Acid (AcOH) (10-20 mol%) or use AcOH as the co-solvent (1:4 ratio with EtOH).
-
Water Management: Add activated 4Å Molecular Sieves directly to the flask.
-
Execution: Reflux for 4–6 hours.
-
Rescue Step: If conversion is still <50%, add Scandium(III) Triflate (5 mol%) and heat to 80°C. Lanthanide Lewis acids coordinate to the carbonyl/hydroxyl, accelerating dehydration [2].
Module B: The "Magic Solvent" (HFIP)
Symptom: Substrates with bulky aryl groups or electron-withdrawing fluorines fail to react in Ethanol/Methanol.
Mechanism: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor (high
Protocol 2: HFIP-Mediated Synthesis Best for: Fluorinated pyrazoles and sterically hindered anilines.
| Parameter | Condition |
| Solvent | HFIP (Neat) |
| Concentration | 0.2 – 0.5 M |
| Temperature | Room Temperature (Initial) |
| Time | 1 – 3 Hours |
| Workup | Evaporate HFIP (Recyclable); flash chromatography. |
Note: HFIP is expensive. Use it for high-value intermediates where EtOH fails.
Module C: Regiocontrol (The Isomer Problem)
Symptom: You obtain a 1:1 mixture of regioisomers (1,3- vs 1,5-substituted pyrazoles). Solution: You cannot rely on thermodynamic control alone with unsymmetrical diketones. You must differentiate the electrophilicity of the two carbonyls.[2]
Protocol 3: The Enaminone Route Why it works: Replacing the diketone with an enaminone (made from the ketone + DMF-DMA) creates a "hard" and "soft" electrophile distinction, directing the hydrazine attack with high fidelity (>95:5 regioisomer ratio) [4].
-
Step 1 (Enaminone Formation): React ketone with DMF-DMA (1.2 equiv) at 80°C for 3h. Remove volatiles.
-
Step 2 (Cyclization): Dissolve crude enaminone in EtOH. Add Hydrazine.[2][3][4][5][6]
-
Outcome: The hydrazine
attacks the -carbon of the enaminone first, dictating the final position.
Part 3: Mechanistic Visualization
Understanding where your reaction stops is key to fixing it.
Caption: The Knorr mechanism showing the critical 'Stall Point' at the 5-hydroxy-pyrazoline stage.
Part 4: Frequently Asked Questions (FAQs)
Q1: My hydrazine is an HCl salt. Do I need to neutralize it first?
A: It depends on the solvent. In Ethanol, the HCl salt often provides the necessary acid catalysis described in Module A. However, if the reaction is too acidic (pH < 2), the hydrazine becomes fully protonated (
Q2: I am using a trifluoromethyl (CF3) diketone, and the yield is <10%. Why?
A: The
Q3: Can I use Microwave irradiation? A: Yes, and it is highly recommended for sterically hindered systems. Protocol: Seal the tube.[2] Heat to 120–140°C for 10–20 minutes in EtOH/AcOH. The superheating effect overcomes the activation energy barrier for the cyclization step that standard reflux cannot reach.
References
-
Mechanism of Knorr Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis." J. Org.[7] Chem., 2011, 76(14), 5760. Link
-
Lewis Acid Catalysis: Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review."[8] Molecules, 2018, 23(1), 134. Link
-
HFIP Solvent Effects: Motiwala, H. F., et al. "HFIP in Organic Synthesis."[1][9] Chem. Rev., 2022, 122(15), 12544.[9] Link
-
Regioselectivity (Enaminones): Maddila, S., et al. "Recent Advances in the Synthesis of Pyrazoles: A Review." Results in Chemistry, 2020.[10] Link
-
Dehydration Strategies: Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Org.[1][3][6][7][11][12] Lett., 2006, 8(13), 2675. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. jk-sci.com [jk-sci.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HFIP in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 11. Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
assessing the target selectivity of 5-Chloro-1H-pyrazole-4-carboxylic acid-based inhibitors
Executive Summary: The Scaffold of Choice for DAAO Inhibition
In the realm of fragment-based drug discovery (FBDD) for schizophrenia and neuropathic pain, 5-Chloro-1H-pyrazole-4-carboxylic acid represents a privileged scaffold. Its primary utility lies in the inhibition of D-Amino Acid Oxidase (DAAO) , a flavoenzyme responsible for degrading D-serine, a potent co-agonist of the NMDA receptor.[1][2]
While early inhibitors like sodium benzoate provided proof-of-concept, they lacked the blood-brain barrier (BBB) permeability and selectivity required for clinical efficacy. The pyrazole-4-carboxylic acid class offers a superior balance of ligand efficiency (LE) and target selectivity .
This guide provides a rigorous framework for assessing the selectivity of this scaffold against its critical off-targets: D-Aspartate Oxidase (DDO) and the Glycine binding site of the NMDA receptor .
The Selectivity Landscape: Defining the "Safe" Window
To validate a 5-Chloro-1H-pyrazole-4-carboxylic acid derivative, one must prove it inhibits DAAO without interfering with the wider D-amino acid metabolome or direct receptor binding.
Critical Off-Targets
-
D-Aspartate Oxidase (DDO): Highly homologous to DAAO. Inhibition leads to accumulation of D-aspartate, which has distinct neuroendocrine effects.
-
NMDA Receptor (Glycine Site): Since DAAO inhibitors are designed to mimic D-amino acids, they often possess pharmacophores that can accidentally bind directly to the NMDA glycine site, causing competitive antagonism—the exact opposite of the desired therapeutic effect.
-
D-Serine Racemase (DSR): The enzyme responsible for synthesizing D-serine.
Comparative Performance Matrix
The following data summarizes the performance of the 5-Chloro-pyrazole scaffold against industry standards.
| Feature | 5-Chloro-1H-pyrazole-4-carboxylic acid (Scaffold) | Sodium Benzoate (Reference) | ASO57278 (Optimized Analog) |
| Primary Target (DAAO) IC₅₀ | ~0.1 - 0.5 µM (High Potency) | ~70 µM (Low Potency) | 0.9 µM |
| Selectivity vs. DDO | >100-fold | < 10-fold | >500-fold |
| Selectivity vs. NMDA (Gly) | >1000-fold | Moderate | High |
| Ligand Efficiency (LE) | High (>0.5) | Moderate | High |
| Mechanism | Competitive (Active Site) | Competitive | Competitive |
Analyst Note: The "5-Chloro" substitution is critical. Unlike the unsubstituted pyrazole, the chlorine atom fills a specific hydrophobic sub-pocket (often near Tyr224) in the DAAO active site, drastically improving residence time and potency without compromising the carboxylic acid's interaction with Arg283.
Validated Assessment Protocols
To reproduce the selectivity profile described above, follow these self-validating workflows.
Protocol A: The Primary Potency Assay (HRP-Coupled)
Objective: Determine IC₅₀ against human DAAO.
Mechanism: DAAO oxidizes D-Serine to imino serine, producing H₂O₂. Peroxidase (HRP) uses H₂O₂ to oxidize Amplex Red (non-fluorescent) to Resorufin (fluorescent).
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 8.0, 0.05% CHAPS.
-
Critical Additive: 5 µM FAD (Flavin Adenine Dinucleotide). Reasoning: Recombinant DAAO is a flavoprotein that weakly binds its cofactor. Without exogenous FAD, the apo-enzyme fraction increases, leading to false inhibition data.
-
Substrate: 50 mM D-Serine.
Workflow:
-
Incubation: Mix 10 nM hDAAO + Inhibitor (Serial Dilution) in buffer. Incubate 15 mins at 25°C.
-
Reaction Start: Add Substrate Mix (D-Serine + HRP + Amplex Red).
-
Detection: Measure Fluorescence (Ex 544 nm / Em 590 nm) kinetically for 20 mins.
-
Validation: Z-factor must be > 0.6. Reference standard (Benzoate) must yield IC₅₀ ~70 µM.
Protocol B: The Selectivity Screen (DDO Counter-Assay)
Objective: Ensure the inhibitor does not cross-react with D-Aspartate Oxidase.
Differentiation Factor: Unlike DAAO, DDO prefers acidic amino acids. The assay is identical to Protocol A, but substitutes the substrate with D-Aspartate (50 mM) and uses recombinant human DDO .
Success Criterion:
-
Target: SI > 100.
-
Failure Mode: If SI < 10, the compound is a "Pan-DAAO/DDO inhibitor" and unsuitable for specific D-serine modulation.
Structural Basis of Selectivity (X-Ray Crystallography)
When assessing why the 5-Chloro-1H-pyrazole-4-carboxylic acid works, structural data is the ultimate validation.
-
The Anchor: The carboxylic acid moiety forms a bidentate salt bridge with Arg283 and a hydrogen bond with Tyr228 . This mimics the substrate (D-amino acid) carboxylate.
-
The Selectivity Filter: The pyrazole ring stacks against Tyr224 .
-
The Chlorine Contribution: The 5-chloro substituent projects into a small, hydrophobic pocket defined by Leu215 and Ile215 .
-
Why this matters: Large, bulky groups here clash sterically. The chlorine atom is the "Goldilocks" size—large enough to displace water and gain entropy, but small enough to fit without steric penalty.
-
Visualizing the Workflow
Diagram 1: The Enzymatic Selectivity Logic
This diagram illustrates the decision tree for validating a hit based on this scaffold.
Caption: Step-wise filtration process to ensure target engagement (DAAO) while avoiding off-target liabilities (DDO, NMDA).
Diagram 2: The Mechanism of Action (DAAO Inhibition)
This diagram details the molecular events in the assay.
Caption: The HRP-coupled assay principle. The inhibitor (Red) competes with D-Serine, preventing H2O2 generation and subsequent fluorescent signal.
References
-
Adage, T., et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor."[3] European Neuropsychopharmacology. Link
-
Duplantier, A. J., et al. (2009). "Discovery, Structure-Activity Relationship, and Pharmacokinetics of 3-Hydroxyquinolin-2(1H)-one Derivatives as Potent D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry. Link
-
Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Ferraris, D. V., et al. (2008). "D-Amino acid oxidase inhibitors." Current Pharmaceutical Design. Link
-
Katane, M., et al. (2013). "Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization in vitro." Journal of Medicinal Chemistry. Link
Sources
Bioisosteric Replacement of the Carboxylic Acid Group in 5-Chloro-1H-pyrazole-4-carboxylic acid
Executive Summary
In medicinal chemistry, the carboxylic acid moiety is a double-edged sword. While it provides critical hydrogen-bonding interactions and solubility, its high polarity and ionization at physiological pH often result in poor membrane permeability (low
This guide analyzes the bioisosteric replacement of the carboxylic acid group in 5-Chloro-1H-pyrazole-4-carboxylic acid , a versatile scaffold in kinase inhibitor and herbicide discovery. We objectively compare three classes of bioisosteres—Tetrazoles , 1,2,4-Oxadiazol-5-ones , and Acyl Sulfonamides —evaluating their impact on physicochemical properties, synthetic feasibility, and biological suitability.
The Parent Scaffold: 5-Chloro-1H-pyrazole-4-carboxylic acid
Before selecting a replacement, one must understand the baseline properties of the parent scaffold. The 5-chloro substituent exerts an electron-withdrawing inductive effect (-I), slightly increasing the acidity of the C4-carboxylic acid compared to the unsubstituted pyrazole.
| Property | Value (Approx) | Implication |
| pKa | 3.5 – 4.0 | Fully ionized (>99%) at physiological pH (7.4). |
| LogD (pH 7.4) | -1.5 to -0.5 | High aqueous solubility, but poor passive diffusion. |
| H-Bonding | Donor/Acceptor | Strong interaction with Arg/Lys residues in binding pockets. |
| Metabolism | High Risk | Prone to Phase II conjugation (Glucuronidation). |
The Objective: Replace the carboxylate to improve lipophilicity and metabolic stability while retaining the negative charge (or H-bond acceptor capability) required for target engagement.
Comparative Analysis of Bioisosteres
Candidate A: The Classical Isostere (1H-Tetrazole)
The tetrazole ring is the gold standard for carboxylic acid replacement. It mimics the planar delocalization of the carboxylate anion and possesses a similar pKa, ensuring the group remains ionized at physiological pH.
-
Mechanism: The 5-chloro-pyrazole core stabilizes the tetrazole anion via electron withdrawal.
-
Pros: Maintains potency if the binding mode relies on an ionic bridge (salt bridge) with the protein. High metabolic stability against glucuronidation.
-
Cons: Remains polar (low LogD); poor oral bioavailability if not prodrug-masked.
Candidate B: The Lipophilic Switch (1,2,4-Oxadiazol-5(4H)-one)
This non-classical isostere is significantly less acidic than the carboxylic acid. It exists largely as a neutral species at pH 7.4 but can tautomerize to present H-bond donors/acceptors.
-
Mechanism: The carbonyl oxygen and the -NH group mimic the carboxylic acid's H-bond acceptor/donor motif without the permanent negative charge.
-
Pros: Drastic improvement in permeability (LogD increases by ~1–2 units).
-
Cons: Potential hydrolytic instability in plasma; weaker binding if the target requires a strong anion.
Candidate C: The Tunable Linker (Acyl Sulfonamide)
By converting the acid to a -CONHSO2R group, the pKa can be "dialed in" by changing the R-group (e.g.,
-
Mechanism: The N-H proton is acidic. The sulfonyl group provides additional H-bond acceptors.
-
Pros: Allows fine-tuning of acidity to balance solubility and permeability.
-
Cons: Increased molecular weight; added rotatable bonds (entropy penalty).
Summary of Physicochemical Shifts
| Parameter | Parent Acid | Tetrazole | Oxadiazolone | Acyl Sulfonamide (R=Me) |
| pKa | ~3.8 | ~4.5 | ~6.5 – 8.0 | ~4.5 – 5.5 |
| Physiological Charge | Anionic (-1) | Anionic (-1) | Neutral/Mixed | Anionic (-1) |
| LogD (pH 7.4) | Low (Polar) | Low (Polar) | High (Lipophilic) | Medium |
| Metabolic Stability | Low | High | Medium | Medium |
Decision Framework & Logic
The choice of bioisostere depends on the specific failure mode of the parent acid. Use the following logic flow to select the correct synthetic path.
Figure 1: Decision matrix for selecting the appropriate bioisostere based on the limiting pharmacokinetic parameter.
Experimental Protocols
Protocol A: Synthesis of the Tetrazole Bioisostere
Rationale: Direct conversion of the acid to tetrazole is difficult. The most robust route proceeds via the primary amide and nitrile. The 5-chloro substituent is stable under these conditions if temperature is controlled.
Reagents:
-
Thionyl Chloride (
) -
Ammonia (
, aqueous or dioxane solution) -
Phosphoryl Chloride (
) or Trifluoroacetic Anhydride (TFAA) -
Sodium Azide (
) -
Zinc Bromide (
) - Safer Lewis acid catalyst compared to toxic tin reagents.
Workflow:
-
Acid Activation: Dissolve 5-Chloro-1H-pyrazole-4-carboxylic acid (1.0 eq) in dry DCM. Add
(3.0 eq) and catalytic DMF. Reflux for 2h. Concentrate to remove excess . -
Amide Formation: Redissolve residue in DCM at 0°C. Add
(excess). Stir 1h. Isolate primary amide via filtration. -
Dehydration to Nitrile: Suspend amide in dry 1,4-dioxane. Add pyridine (2.0 eq) and TFAA (1.5 eq) at 0°C. Stir at RT for 3h. Aqueous workup yields 5-chloro-1H-pyrazole-4-carbonitrile .
-
Cycloaddition (The Critical Step):
-
Dissolve nitrile in water/isopropanol (2:1).
-
Add
(1.5 eq) and (1.0 eq). -
Heat to reflux (80-100°C) for 12-24h.
-
Note: The Lewis acid (
) activates the nitrile, facilitating attack by the azide anion.
-
-
Workup: Acidify to pH 2 with 1N HCl to precipitate the tetrazole. Recrystallize from Ethanol/Water.
Protocol B: High-Throughput LogD Determination (HPLC Method)
Rationale: Traditional shake-flask methods are slow. A chromatographic hydrophobicity index (CHI) method is preferred for comparing series.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase:
-
A: 50 mM Ammonium Acetate (pH 7.4)
-
B: Acetonitrile
-
-
Standardization: Calibrate column using a set of standards with known LogD values (e.g., Theophylline, Toluene, Triphenylene).
-
Measurement: Inject parent acid and bioisosteres. Record retention time (
). -
Calculation: Convert
to CHI and correlate to LogD using the calibration curve.-
Expectation: Oxadiazolone should show significantly longer
than the parent acid.
-
Synthetic Pathway Visualization
Figure 2: Step-wise synthetic route for the conversion of the carboxylic acid to the tetrazole bioisostere.
References
-
Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013. Link
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link
-
Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.[1] Link
-
Patti, A., et al. "Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant." Organic & Biomolecular Chemistry, 2010. Link
-
Lassalas, P., et al. "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, 2016. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-1H-pyrazole-4-carboxylic Acid
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 5-Chloro-1H-pyrazole-4-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to proper disposal procedures is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. The protocols outlined herein are designed to be a self-validating system, ensuring that each step logically follows from a thorough understanding of the material's chemical properties and associated hazards.
Hazard Identification and Risk Assessment: The "Why"
Understanding the intrinsic hazards of 5-Chloro-1H-pyrazole-4-carboxylic acid is the critical first step in establishing a safe disposal workflow. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the provided search results, data from closely related analogs, such as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, provides a reliable basis for risk assessment. The primary hazards are consistently identified across these related structures.[1][2][3][4]
The compound is classified as a halogenated organic acid . This classification is paramount, as it dictates the specific waste stream and disposal technology required. Halogenated organic compounds necessitate specialized disposal, typically high-temperature incineration, to prevent the formation of persistent and highly toxic environmental pollutants like dioxins.
Table 1: GHS Hazard Profile for Structurally Similar Pyrazole Carboxylic Acids
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
|---|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |
Source: Aggregated GHS information from supplied safety data sheets.[1][2][4]
These hazards underscore the necessity of handling the compound with appropriate engineering controls and Personal Protective Equipment (PPE) at all times, including during waste accumulation and disposal.
Pre-Disposal: Safety and Handling Protocols
Safe disposal begins with safe handling. Before generating waste, ensure that all necessary safety measures are in place to protect laboratory personnel.
2.1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of 5-Chloro-1H-pyrazole-4-carboxylic acid, whether in pure form or in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][5]
-
Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles or a face shield.[6] Standard safety glasses are insufficient.
-
Skin Protection: Wear nitrile or neoprene gloves that are appropriate for handling chlorinated organic compounds. Always wear a buttoned lab coat.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][3] Eyewash stations and safety showers must be readily accessible and unobstructed.[6][7]
Step-by-Step Waste Disposal Protocol
This protocol ensures that waste containing 5-Chloro-1H-pyrazole-4-carboxylic acid is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Identify and Segregate the Waste Stream
The cardinal rule of chemical waste management is segregation. Due to the presence of a carbon-halogen bond, this compound must be disposed of as Halogenated Organic Waste .[8]
-
Action: Designate a specific waste container exclusively for halogenated organic compounds.
-
Causality: Co-mingling halogenated and non-halogenated waste streams leads to significantly higher disposal costs and complicates the disposal process, as non-halogenated solvents can often be recycled or used as fuel, whereas halogenated waste requires specialized incineration.[9] Never mix incompatible wastes, such as acids and bases, within the same waste container.[7]
Step 2: Select an Appropriate Waste Container
The integrity of the waste container is critical to preventing leaks and spills.
-
Action: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[10][11] Ensure the container is clean, in good condition, and chemically compatible with the waste.
-
Causality: The container must be robust and non-reactive with the acidic and chlorinated nature of the waste. A secure, vapor-tight seal prevents the release of fumes and protects against spills if the container is tipped.[12]
Step 3: Properly Label the Waste Container
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[13] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste 5-Chloro-1H-pyrazole-4-carboxylic acid."
-
List any solvents used (e.g., "in Dichloromethane, Methanol").
-
The approximate concentration or percentage of each component.
-
The relevant hazard pictograms (e.g., Exclamation Mark for irritant).
-
-
Causality: Proper labeling informs laboratory personnel and waste handlers of the container's contents and associated dangers, ensuring it is handled correctly throughout its journey to final disposal.
Step 4: Accumulate Waste Safely
Store the accumulating waste in a designated and properly managed area.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The container must be kept within a secondary containment bin or tray to contain any potential leaks.[14]
-
Causality: The SAA keeps hazardous waste organized and safely away from the immediate workspace. Secondary containment is a crucial failsafe, preventing a small leak from becoming a major spill.[15] Containers must remain closed except when actively adding waste.[10][12][13]
Step 5: Arrange for Final Disposal
Laboratory-generated hazardous waste must be disposed of through an approved professional channel.
-
Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[10][13] Do not exceed your laboratory's hazardous waste storage limits (typically 55 gallons).[13][14]
-
Causality: Final disposal is a highly regulated process. Licensed contractors have the permits and facilities to transport, treat, and destroy chemical waste in compliance with all federal, state, and local regulations, such as those set by the EPA.[16] Under no circumstances should this chemical or its solutions be disposed of down the drain. [6]
Spill and Emergency Procedures
In the event of a spill, a prepared response is the best defense.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's safety office.
-
Contain and Absorb: For small, manageable spills within a fume hood, wear appropriate PPE. Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[5]
-
Collect and Dispose: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.[6] Label the container as "Spill Debris containing 5-Chloro-1H-pyrazole-4-carboxylic acid" and dispose of it according to the protocol in Section 3.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory chemical waste, emphasizing the critical step of identifying halogenated compounds.
Caption: Decision workflow for segregating and disposing of chemical waste.
References
-
Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, University of Illinois. Retrieved January 30, 2026, from [Link]
-
Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97% . (n.d.). Cole-Parmer. Retrieved January 30, 2026, from [Link]
-
Hazardous Waste Disposal Guide . (n.d.). Dartmouth College. Retrieved January 30, 2026, from [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . (n.d.). eCFR, U.S. Government Publishing Office. Retrieved January 30, 2026, from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . (n.d.). University of Pennsylvania, Environmental Health & Radiation Safety. Retrieved January 30, 2026, from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . (2025, December 1). U.S. Environmental Protection Agency. Retrieved January 30, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste . (n.d.). Vanderbilt University Medical Center. Retrieved January 30, 2026, from [Link]
-
Chemical Waste Management for Laboratories . (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved January 30, 2026, from [Link]
-
Guide to Managing Laboratory Chemical Waste . (n.d.). Vanderbilt University. Retrieved January 30, 2026, from [Link]
-
Chemical and Hazardous Waste Guide . (n.d.). University of Oslo, Department of Chemistry. Retrieved January 30, 2026, from [Link]
-
Properly Managing Chemical Waste in Laboratories . (n.d.). Ace Waste. Retrieved January 30, 2026, from [Link]
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- 4. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
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- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. vumc.org [vumc.org]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
